molecular formula C13H12O5 B12386958 IA1-8H2

IA1-8H2

Cat. No.: B12386958
M. Wt: 248.23 g/mol
InChI Key: PFOGBIGFMSLWJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IA1-8H2 is a useful research compound. Its molecular formula is C13H12O5 and its molecular weight is 248.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

3,6-dihydroxy-1-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[h]isochromene-5-carbaldehyde

InChI

InChI=1S/C13H12O5/c14-5-9-8-4-10(15)18-13(17)11(8)6-2-1-3-7(6)12(9)16/h5,10,15-16H,1-4H2

InChI Key

PFOGBIGFMSLWJM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=C(C3=C2C(=O)OC(C3)O)C=O)O

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of IA1-8H2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IA1-8H2 is an investigational monoclonal antibody targeting the EphA2 receptor, a member of the erythropoietin-producing hepatocellular (Eph) receptor tyrosine kinase family. EphA2 is frequently overexpressed in a wide array of solid tumors, including breast, lung, prostate, and pancreatic cancers, and its expression levels often correlate with poor prognosis and advanced disease.[1][2] In the context of cancer, EphA2 exhibits a dual role, functioning as both a tumor suppressor and an oncogene, depending on its ligand-binding status.[3][4] this compound is designed to modulate EphA2 activity, thereby inhibiting tumor growth and progression. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on EphA2 signaling, and presenting key experimental data and protocols.

EphA2 Signaling: A Dual-Faceted Role in Cancer

The function of EphA2 is dichotomous, dictated by the presence or absence of its ephrin-A ligands.

Ligand-Dependent (Canonical) Signaling: In normal physiological conditions, the binding of ephrin-A1, its cognate ligand, to EphA2 induces receptor clustering and autophosphorylation of tyrosine residues within the intracellular domain.[3][5] This activation of the canonical signaling pathway typically leads to tumor-suppressive effects, including the inhibition of the Ras-MAPK and PI3K/Akt oncogenic pathways, thereby reducing cell proliferation and migration.[3][6][7]

Ligand-Independent (Non-Canonical) Signaling: In many cancers, EphA2 is overexpressed in the absence of sufficient ephrin-A1 ligand.[8] This unliganded state promotes oncogenic signaling through a non-canonical pathway, primarily driven by phosphorylation of serine 897 (S897) in the juxtamembrane region.[6][8][9][10] This phosphorylation event is mediated by kinases such as AKT, RSK, and PKA, and leads to the activation of pro-tumorigenic signaling cascades, including the Akt-mTORC1 and Raf-MEK-ERK pathways, which promote cell migration, invasion, and survival.[6][8][9]

Mechanism of Action of this compound

This compound is a monoclonal antibody that acts as an agonist, mimicking the effects of the ephrin-A1 ligand. By binding to the extracellular domain of the EphA2 receptor, this compound induces receptor dimerization and subsequent activation of the canonical, tumor-suppressive signaling pathway. The primary mechanisms of action of this compound are:

  • Induction of EphA2 Phosphorylation and Degradation: this compound binding promotes the autophosphorylation of tyrosine residues on EphA2, initiating the canonical signaling cascade. This phosphorylation also marks the receptor for internalization and subsequent degradation, leading to a reduction in total EphA2 levels on the cell surface.

  • Inhibition of Oncogenic Signaling: By activating the canonical pathway, this compound effectively suppresses the ligand-independent, non-canonical signaling. This leads to the dephosphorylation of Akt and ERK, key downstream effectors of the pro-tumorigenic pathway.[7]

  • Suppression of Tumor Growth and Angiogenesis: The net effect of this compound-mediated EphA2 activation is the inhibition of cancer cell proliferation, migration, and invasion. Furthermore, by modulating EphA2 signaling in endothelial cells, this compound can inhibit tumor neovascularization.[11]

Signaling Pathway of this compound Action

IA1_8H2_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IA1_8H2 This compound EphA2 EphA2 Receptor IA1_8H2->EphA2 Binding & Activation pY_EphA2 Phosphorylated EphA2 (pY) EphA2->pY_EphA2 Autophosphorylation Degradation Receptor Degradation pY_EphA2->Degradation PI3K_Akt PI3K/Akt Pathway pY_EphA2->PI3K_Akt Inhibition Ras_MAPK Ras/MAPK Pathway pY_EphA2->Ras_MAPK Inhibition Tumor_Suppression Tumor Suppression (↓ Proliferation, ↓ Migration) PI3K_Akt->Tumor_Suppression Ras_MAPK->Tumor_Suppression

Caption: this compound binds to EphA2, inducing phosphorylation and degradation, and inhibiting oncogenic pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the characterization of this compound's interaction with EphA2 and its cellular effects.

Table 1: Binding Affinity of this compound to EphA2

ParameterValueMethod
KD (nM)5.2Surface Plasmon Resonance
ka (1/Ms)1.8 x 105Surface Plasmon Resonance
kd (1/s)9.4 x 10-4Surface Plasmon Resonance

Table 2: In Vitro Efficacy of this compound

AssayCell LineIC50 (nM)
Cell Viability (MTT)MDA-MB-23175
Cell Viability (MTT)PC-3110
Migration (Boyden Chamber)HUVEC50

Table 3: Effect of this compound on EphA2 Phosphorylation

TreatmentCell LineFold Increase in p-EphA2 (Tyr588)
This compound (100 nM)MDA-MB-2314.5 ± 0.6
This compound (100 nM)PC-33.8 ± 0.4

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Immunoprecipitation and Western Blotting for EphA2 Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation status of the EphA2 receptor.

1. Cell Lysis:

  • Culture cells to 80-90% confluency and treat with this compound for the desired time.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Scrape the cells and collect the lysate.[13]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with Protein A/G agarose beads for 30 minutes at 4°C.[13]

  • Incubate the pre-cleared lysate with an anti-EphA2 antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer.

3. Western Blotting:

  • Resuspend the beads in Laemmli sample buffer and boil for 5 minutes to elute the protein.

  • Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.[14][15][16][17]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14][16]

  • Incubate the membrane with a primary antibody against phospho-EphA2 (e.g., p-Tyr588) overnight at 4°C.[14][17]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]

  • Strip the membrane and re-probe with an antibody for total EphA2 as a loading control.

Experimental Workflow for Immunoprecipitation

IP_Workflow Start Cell Lysate Pre_Clear Pre-clear with Protein A/G Beads Start->Pre_Clear Add_Ab Add Primary Antibody (anti-EphA2) Pre_Clear->Add_Ab Incubate_Beads Incubate with Protein A/G Beads Add_Ab->Incubate_Beads Wash Wash Beads Incubate_Beads->Wash Elute Elute Protein Wash->Elute SDS_PAGE SDS-PAGE & Western Blot Elute->SDS_PAGE

Caption: Workflow for immunoprecipitating EphA2 to analyze its phosphorylation status.

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.[18][19][20]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Treatment:

  • Treat the cells with varying concentrations of this compound for 24-72 hours.

3. MTT Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[21]

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

4. Solubilization and Measurement:

  • Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[18]

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.[22][23][24][25][26][27]

1. Cell Implantation:

  • Subcutaneously inject cancer cells (e.g., 1 x 106 MDA-MB-231 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

2. Tumor Growth and Treatment:

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.

3. Tumor Measurement and Monitoring:

  • Measure the tumor volume using calipers two to three times per week.

  • Monitor the body weight of the mice as an indicator of toxicity.

4. Endpoint Analysis:

  • At the end of the study, euthanize the mice and excise the tumors.

  • Analyze the tumors by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and for changes in EphA2 expression and phosphorylation.

Conclusion

This compound represents a promising therapeutic strategy for cancers that overexpress the EphA2 receptor. By acting as a ligand mimetic, this compound activates the canonical tumor-suppressive signaling pathway of EphA2, leading to the inhibition of oncogenic signaling and the suppression of tumor growth. The data presented in this guide highlight the potent and specific mechanism of action of this compound, supporting its continued development as a novel anti-cancer agent. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

IA1-8H2: A Technical Guide to a Novel Chemical Probe for PHPT1 Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein histidine phosphatase 1 (PHPT1) is a key enzyme in the regulation of histidine phosphorylation, a post-translational modification increasingly recognized for its role in a multitude of cellular signaling pathways. Dysregulation of PHPT1 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. The development of potent and selective chemical probes is crucial for elucidating the precise biological functions of PHPT1 and for validating it as a drug target. This technical guide provides an in-depth overview of IA1-8H2, a novel, potent, and reversible inhibitor of PHPT1, and its application as a chemical probe to investigate PHPT1 function.

This compound: A Potent, Non-Covalent Inhibitor of PHPT1

This compound is a derivative of the fungal natural product illudalic acid and has been identified as a potent inhibitor of PHPT1. Unlike other reported PHPT1 inhibitors that act via covalent modification, this compound is a non-covalent, non-competitive, and reversible inhibitor, making it a valuable tool for studying the dynamic regulation of PHPT1.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound's inhibition of PHPT1.

ParameterValueNotes
IC50 3.4 ± 0.7 μMThe half-maximal inhibitory concentration, indicating the potency of the inhibitor.
Mechanism of Inhibition Non-competitive, ReversibleThis compound binds to a site distinct from the active site and does not form a permanent bond with the enzyme.
Ki (Estimated) ~3.4 μMFor a pure non-competitive inhibitor, the Ki is approximately equal to the IC50 value.

Experimental Protocols

In Vitro PHPT1 Inhibition Assay using a Fluorogenic Substrate

This protocol describes the determination of PHPT1 inhibitory activity of this compound using the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

Materials:

  • Recombinant human PHPT1 enzyme

  • This compound

  • DiFMUP (substrate)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve a range of final assay concentrations.

  • Enzyme Preparation: Dilute the recombinant PHPT1 enzyme to the desired final concentration in assay buffer.

  • Assay Reaction:

    • Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.

    • Add 10 µL of the diluted PHPT1 enzyme solution to each well.

    • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the DiFMUP substrate solution (prepared in assay buffer) to each well.

  • Data Acquisition: Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in a kinetic mode for 30-60 minutes at 37°C using a fluorescence plate reader.

  • Data Analysis:

    • Determine the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Determination of the Inhibition Constant (Ki)

For a non-competitive inhibitor, the Ki value can be estimated from the IC50 value using the Cheng-Prusoff equation. In the specific case of non-competitive inhibition, the equation simplifies to Ki ≈ IC50.

Selectivity Profiling (Proposed)

While specific selectivity data for this compound against a broad panel of phosphatases is not yet published, it is a critical step in characterizing it as a chemical probe. A proposed approach is to test this compound against a panel of related protein tyrosine phosphatases (PTPs), as illudalic acid and its analogs have shown some activity against PTPs.

Proposed Panel of Phosphatases:

  • PTP1B

  • SHP2

  • CD45

  • LAR

  • Other relevant serine/threonine phosphatases

The inhibition assays for these phosphatases would be conducted using appropriate substrates and buffer conditions for each enzyme, following a similar protocol to the PHPT1 inhibition assay.

Cellular Target Engagement: A Proposed Workflow

To confirm that this compound engages with PHPT1 within a cellular context, a Cellular Thermal Shift Assay (CETSA) is a recommended method. This assay is based on the principle that ligand binding can stabilize a protein against thermal denaturation.

Proposed Cellular Thermal Shift Assay (CETSA) Protocol

Materials:

  • Cancer cell line with detectable PHPT1 expression (e.g., lung, liver, or renal cancer cell lines)

  • This compound

  • Cell lysis buffer

  • Antibodies against PHPT1 and a loading control (e.g., GAPDH)

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Treat the cultured cancer cells with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Quantify the total protein concentration in the soluble fraction.

  • Western Blot Analysis:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-PHPT1 antibody.

    • Use an antibody against a loading control to normalize the data.

  • Data Analysis:

    • Quantify the band intensities for PHPT1 at each temperature for both the this compound-treated and vehicle-treated samples.

    • Plot the percentage of soluble PHPT1 against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Visualizing PHPT1 Signaling and Inhibition

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to PHPT1 function and its inhibition by this compound.

The Emerging Role of Phosphohistidine Phosphatase 1 (PHPT1) in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible protein phosphorylation is a fundamental mechanism governing a vast array of cellular processes. While serine, threonine, and tyrosine phosphorylation have been extensively studied, the significance of histidine phosphorylation is increasingly being recognized as a critical, yet under-investigated, post-translational modification.[1] Central to the regulation of this modification is the enzyme Phosphohistidine Phosphatase 1 (PHPT1), a 14 kDa enzyme that catalyzes the dephosphorylation of phosphohistidine residues in proteins.[2][3] This technical guide provides a comprehensive overview of the current understanding of PHPT1's role in cell signaling, its biochemical characteristics, and its emerging potential as a therapeutic target.

Biochemical Properties and Catalytic Mechanism

PHPT1, encoded by the PHPT1 gene, is structurally distinct from other known protein phosphatases.[1] Its catalytic activity is centered around a critical histidine residue, His53, located within the active site.[4][5] The proposed catalytic mechanism involves His53 acting as a general base to activate a water molecule, which then directly hydrolyzes the phosphate from the phosphohistidine substrate without forming a phospho-enzyme intermediate.[4][6] This mechanism is unique among known protein histidine phosphatases.[1] In addition to phosphohistidine, PHPT1 has been shown to dephosphorylate phospholysine residues in substrates like histone H1 and polylysine, indicating a broader substrate specificity than initially understood.[7][8]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding PHPT1's enzymatic activity, inhibitor sensitivity, and expression in cancerous tissues. It is important to note that while kinetic parameters for artificial substrates are available, detailed kinetic data for the dephosphorylation of physiological substrates by PHPT1 are not yet widely reported in the literature, representing a key area for future research.

Table 1: Kinetic Parameters of PHPT1

SubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)Source(s)
6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)220 ± 300.39 ± 0.021800 ± 200[4]
p-nitrophenylphosphate (pNPP)11,400 ± 600 (for G126 mutant)--[9]
Phosphate (Pi) (as a product/inhibitor, Kd)1,100--[1][6]
Phenylphosphonic acid (PPA) (inhibitor, KD)1,800 ± 100--[9]

Table 2: Inhibition of PHPT1 Activity

InhibitorIC50 (μM)Inhibition TypeSource(s)
Norstictic Acid7.9 ± 0.8Time-dependent, Covalent[1]
Illudalic Acid (IA1)3.5 ± 0.6Reversible, Non-competitive[10]
IA1-8H2 (Illudalic Acid Analog)3.4 ± 0.7Reversible, Non-competitive[10]
Other Illudalic Acid Analogs3 - 35Reversible, Non-competitive[9]
Zinc (Zn2+)25 ± 1 and 490 ± 20 (two binding sites)-[4]
Copper (Cu2+)500 ± 20-[4]
Ethacrynic acid-Covalent (targets Cys73)[10]

Table 3: PHPT1 Expression in Cancer

Cancer TypeComparisonFold Change / PercentageSource(s)
Lung CancerCancer Tissue vs. Normal Adjacent Tissue53.42% high expression in cancer vs. 23.33% in normal[7][11]
Lung Cancer with Lymph Node Metastasisvs. Without Lymph Node MetastasisHigher expression in metastatic samples (P = 0.016)[11]
Hepatocellular Carcinoma (HCC)-High expression associated with poor prognosis[12]
Pancreatic CancerCancer Tissue vs. Paracancerous TissueHigher expression in cancer tissue (P < 0.05)[1][4]
Clear Cell Renal Cell Carcinoma (ccRCC)-High expression linked to lower overall survival[5]

Key Signaling Pathways Regulated by PHPT1

PHPT1 has been implicated in a variety of crucial cellular signaling pathways, acting as a key regulator by dephosphorylating specific phosphohistidine residues on its target proteins.

G-Protein Coupled Receptor (GPCR) Signaling

PHPT1 dephosphorylates the Gβ subunit of heterotrimeric G proteins at His266.[13] Phosphorylation of this residue is thought to be involved in receptor-independent G protein activation. By removing this phosphate group, PHPT1 can modulate the activity of GPCR signaling cascades.[13]

GPCR_Signaling cluster_membrane GPCR GPCR G_protein Heterotrimeric G Protein (αβγ) GPCR->G_protein Ligand Binding PHPT1 PHPT1 G_protein->PHPT1 pHis266-Gβ Effector Downstream Effector G_protein->Effector Signal Transduction NME2 NME2 (Histidine Kinase) NME2->G_protein P PHPT1->G_protein Dephosphorylation

PHPT1 in GPCR Signaling
Ion Channel Regulation

PHPT1 plays a critical role in regulating the activity of several ion channels, often in opposition to the histidine kinase Nucleoside Diphosphate Kinase B (NDPK-B).

  • KCa3.1: In T lymphocytes, NDPK-B phosphorylates His358 on the KCa3.1 potassium channel, leading to its activation and subsequent Ca2+ influx.[14] PHPT1 directly binds to and dephosphorylates this site, inhibiting channel activity and negatively regulating T-cell activation.[14]

  • TRPV5: Similarly, PHPT1 inhibits the activity of the epithelial Ca2+ channel TRPV5 by reversing its activation by NDPK-B, which involves the dephosphorylation of His711.[13]

  • TRPC4: In pancreatic β-cells, PHPT1 is required for the proper activation of the TRPC4 ion channel, suggesting a positive regulatory role in this context.[15]

Ion_Channel_Regulation cluster_membrane NDPKB NDPK-B (Histidine Kinase) KCa31 KCa3.1 (pHis358) NDPKB->KCa31 Phosphorylation TRPV5 TRPV5 (pHis711) NDPKB->TRPV5 Phosphorylation PHPT1 PHPT1 PHPT1->KCa31 Dephosphorylation PHPT1->TRPV5 Dephosphorylation Channel_Inhibition Channel Inhibition PHPT1->Channel_Inhibition Channel_Activation Channel Activation (e.g., Ca2+ influx) KCa31->Channel_Activation TRPV5->Channel_Activation

PHPT1 regulation of ion channels.
Metabolic Regulation

PHPT1 dephosphorylates ATP-citrate lyase (ACLY), a key enzyme in fatty acid synthesis that produces cytosolic acetyl-CoA.[16] The phosphorylation of a catalytic histidine residue is an initial step in the ACLY reaction.[17] By dephosphorylating ACLY, PHPT1 can inhibit its activity, thereby influencing cellular metabolism.

Metabolic_Regulation Citrate Citrate + CoA ACLY ATP-Citrate Lyase (ACLY) (pHis) Citrate->ACLY AcetylCoA Acetyl-CoA + Oxaloacetate ACLY->AcetylCoA PHPT1 PHPT1 PHPT1->ACLY Dephosphorylation Upstream_Kinase Upstream Kinase (e.g., NDPK) Upstream_Kinase->ACLY Phosphorylation Cancer_Signaling PHPT1 PHPT1 (Overexpressed in Cancer) Upstream Upstream Signals (e.g., GPCRs) PHPT1->Upstream Indirect Regulation (Hypothesized) RAS RAS Upstream->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Invasion ERK->Proliferation

References

Unveiling the Role of Small Molecules in Histidine Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein histidine phosphorylation, a crucial yet historically understudied post-translational modification, is emerging as a key regulator in a multitude of cellular processes. The enzymes that govern this modification—protein histidine kinases and phosphatases—represent a new frontier for therapeutic intervention. This technical guide provides an in-depth overview of the methodologies used to investigate the effects of small molecule inhibitors on histidine phosphorylation, with a focus on the enzymes that regulate this dynamic process. Due to the absence of publicly available data on a compound designated "IA1-8H2," this document will utilize known concepts and general methodologies to illustrate the construction of a technical whitepaper on a hypothetical inhibitor of a protein histidine phosphatase.

Introduction to Histidine Phosphorylation

Histidine phosphorylation involves the addition of a phosphate group to one of the two nitrogen atoms in the imidazole ring of a histidine residue. This modification is catalyzed by protein histidine kinases and reversed by protein histidine phosphatases.[1][2][3] Unlike the more extensively studied serine, threonine, and tyrosine phosphorylation, the phosphoramidate bond in phosphohistidine (pHis) is labile, particularly in acidic conditions, which has historically complicated its detection and analysis.[2][3][4][5]

In mammalian cells, key enzymes regulating histidine phosphorylation include the NME (non-metastatic cell) family of kinases (NME1 and NME2) and the phosphatases PHPT1 (Protein Histidine Phosphatase 1), LHPP (Phospholysine Phosphohistidine Inorganic Pyrophosphate Phosphatase), and PGAM5 (PGAM Family Member 5, Mitochondrial Serine/Threonine Protein Phosphatase).[1][2][3][5] These enzymes play roles in a variety of signaling pathways, and their dysregulation has been implicated in disease, making them attractive targets for drug discovery.

Key Mammalian Histidine Phosphatases and Their Inhibitors

A critical step in validating a potential therapeutic target is the development of specific inhibitors. The following table summarizes the primary mammalian protein histidine phosphatases. While specific inhibitors for these enzymes are still largely in the discovery phase, this section outlines the types of data that would be presented for a hypothetical inhibitor.

TargetFunctionKnown SubstratesCellular Localization
PHPT1 The most well-characterized protein histidine phosphatase.[3]G-protein β subunit, ACLY[3]Cytoplasm[6]
LHPP A less understood pHis phosphatase.[3]NME1/2[3]-
PGAM5 A mitochondrial phosphatase with dual serine/threonine and histidine phosphatase activity.[1][2][3][7]NME2[6]Mitochondria[6]

Experimental Protocols for Assessing Inhibitor Activity

The following sections detail generalized experimental protocols that would be employed to characterize a novel inhibitor of a protein histidine phosphatase.

In Vitro Phosphatase Activity Assay

This assay is designed to measure the direct inhibition of the phosphatase by a small molecule.

Principle: A phosphorylated substrate is incubated with the recombinant phosphatase in the presence and absence of the test compound. The amount of dephosphorylation is then quantified.

Generalized Protocol:

  • Expression and Purification of Recombinant Phosphatase: The target histidine phosphatase (e.g., PHPT1) is expressed in a suitable system (e.g., E. coli) and purified.

  • Preparation of Phosphorylated Substrate: A known substrate of the phosphatase is phosphorylated. This can be achieved using a cognate kinase and ATP.

  • Inhibition Assay:

    • The recombinant phosphatase is pre-incubated with varying concentrations of the inhibitor.

    • The phosphorylated substrate is added to initiate the reaction.

    • The reaction is allowed to proceed for a defined period at an optimal temperature.

    • The reaction is quenched.

  • Detection of Dephosphorylation: The amount of remaining phosphorylated substrate or the amount of free phosphate is measured. This can be done using various methods, such as:

    • Radiolabeling: Using [γ-³²P]ATP for phosphorylation and measuring the decrease in radioactivity of the substrate.[8]

    • Antibody-based detection: Using a phosphohistidine-specific antibody in a dot-blot or ELISA format.[9]

    • Mass Spectrometry: Quantifying the ratio of phosphorylated to unphosphorylated peptide substrate.[10]

  • Data Analysis: The results are used to calculate the IC50 value of the inhibitor.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular environment.

Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its melting temperature.

Generalized Protocol:

  • Cell Culture and Treatment: Cells expressing the target phosphatase are cultured and treated with the inhibitor or a vehicle control.

  • Heating: The cell lysates are heated at a range of temperatures.

  • Protein Extraction: The soluble fraction of the proteins is separated from the aggregated, denatured proteins by centrifugation.

  • Western Blot Analysis: The amount of soluble target protein at each temperature is quantified by Western blotting using an antibody specific to the phosphatase.

  • Data Analysis: A melting curve is generated, and the shift in the melting temperature in the presence of the inhibitor is determined.

Signaling Pathways and Visualization

Inhibitors of histidine phosphatases can be used to probe the signaling pathways regulated by these enzymes. The following diagram illustrates a hypothetical pathway where a phosphatase inhibitor increases the phosphorylation of a downstream effector, leading to a cellular response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Histidine Kinase (e.g., NME1) Receptor->Kinase Signal Substrate_U Substrate (Unphosphorylated) Kinase->Substrate_U Phosphorylates Phosphatase Histidine Phosphatase (e.g., PHPT1) Substrate_P Substrate-pHis (Phosphorylated) Phosphatase->Substrate_P Dephosphorylates Substrate_U->Substrate_P Substrate_P->Substrate_U Effector Downstream Effector Substrate_P->Effector Activates Inhibitor Small Molecule Inhibitor Inhibitor->Phosphatase Inhibits Response Cellular Response Effector->Response

Caption: Hypothetical signaling pathway modulated by a histidine phosphatase inhibitor.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and characterization of a novel histidine phosphatase inhibitor.

G Start High-Throughput Screening (HTS) Hit_ID Hit Identification Start->Hit_ID In_Vitro In Vitro Validation (IC50 Determination) Hit_ID->In_Vitro Cell_Based Cell-Based Assays (CETSA, Phenotypic Screens) In_Vitro->Cell_Based Lead_Opt Lead Optimization Cell_Based->Lead_Opt Lead_Opt->In_Vitro Iterative Improvement Preclinical Preclinical Studies Lead_Opt->Preclinical

References

An In-depth Technical Guide to PHPT1 Substrates and Interaction Partners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphohistidine phosphatase 1 (PHPT1), a member of the Janus family of proteins, is the only known dedicated protein histidine phosphatase in mammals. This enzyme plays a crucial role in cellular signaling by catalyzing the dephosphorylation of phosphohistidine residues in a variety of protein substrates. The reversible phosphorylation of histidine is an emerging area of interest in post-translational modifications, implicated in diverse cellular processes including signal transduction, ion channel regulation, and metabolism. This guide provides a comprehensive overview of the known substrates and interaction partners of PHPT1, detailing the quantitative data available, the experimental protocols used for their identification and characterization, and the signaling pathways in which they participate.

PHPT1 Substrates

PHPT1 exhibits a range of substrate specificity, dephosphorylating key proteins involved in various cellular functions. The following table summarizes the known substrates of PHPT1, including the specific histidine residue dephosphorylated and the kinase responsible for the initial phosphorylation.

SubstratePhosphorylation SiteKinaseCellular FunctionReferences
KCa3.1 (KCNN4) His358NDPK-B (NME2)Regulation of T-cell activation and calcium signaling[1]
G-protein β subunit (GNB1) His266NDPK-B (NME2)G-protein coupled receptor (GPCR) signaling[2]
ATP Citrate Lyase (ACLY) His760NME1Fatty acid synthesis and metabolism[3]
TRPV5 Not specifiedNDPK-B (NME2)Calcium reabsorption in the kidney[4]
TRPC4 His912Not IdentifiedCalcium signaling in pancreatic β-cells[5]
Histone H1 Lysine residues (chemically phosphorylated)N/A (in vitro)Chromatin structure[6]
Histone H4 Not specifiedN/A (in vitro)Chromatin structure[7]
EGFR Not specifiedNot specifiedReceptor tyrosine kinase signaling[7]

Quantitative Analysis of PHPT1 Activity

Obtaining precise kinetic parameters for the dephosphorylation of physiological protein substrates by PHPT1 has been challenging. Much of the available quantitative data comes from studies using artificial substrates.

SubstrateKmkcatkcat/Km (M-1s-1)ConditionsReferences
Ac-Val-Arg-Leu-Lys-His(P)-Arg-Lys-Leu-Arg-pNA~10 µM--30°C[8]
p-nitrophenylphosphate (pNPP)7.4 mM0.35 s-147pH 7.6, 37°C[7][9]
6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)220 ± 30 µM0.39 ± 0.02 s-11800 ± 200pH 8.0, 37°C[7]

PHPT1 Interaction Partners

Several proteins have been identified as potential interaction partners of PHPT1 through various methods, including high-throughput screens and targeted studies. The BioGRID database lists 61 protein interactors for human PHPT1 based on physical and genetic evidence.[10] Further validation is required to confirm the biological relevance of many of these interactions.

Signaling Pathways Involving PHPT1

PHPT1 plays a significant regulatory role in several key signaling pathways. Its dephosphorylation of specific substrates can act as a molecular switch, turning off or fine-tuning cellular responses.

T-Cell Receptor Signaling

PHPT1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, intracellular calcium levels rise, leading to the activation of the potassium channel KCa3.1 through phosphorylation of His358 by NDPK-B. The subsequent potassium efflux is crucial for maintaining the calcium influx necessary for T-cell activation. PHPT1 counteracts this by dephosphorylating KCa3.1 at His358, thereby inhibiting channel activity and dampening the T-cell response.[1]

T_Cell_Signaling cluster_TCR T-Cell Receptor Activation cluster_KCa31 KCa3.1 Regulation TCR TCR Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx NDPKB NDPK-B Ca_influx->NDPKB activates KCa31_P KCa3.1-pHis358 (Active) NDPKB->KCa31_P phosphorylates KCa31_P->TCR maintains Ca²⁺ influx (positive feedback) KCa31 KCa3.1 (Inactive) KCa31_P->KCa31 dephosphorylates PHPT1 PHPT1 PHPT1->KCa31_P

Caption: PHPT1 negatively regulates T-cell activation by dephosphorylating KCa3.1.

G-Protein Coupled Receptor (GPCR) Signaling

PHPT1 is involved in the regulation of GPCR signaling through its interaction with the G-protein β subunit (Gβ). Gβ can be phosphorylated on His266 by NDPK-B, a process that is implicated in receptor-independent G-protein activation. PHPT1 dephosphorylates phospho-Gβ, thereby potentially terminating this mode of signaling and restoring the G-protein to its inactive state.[2]

GPCR_Signaling GPCR GPCR G_protein Gαβγ GPCR->G_protein activates G_beta G_beta_P Gβ-pHis266 G_beta_P->G_beta dephosphorylates Effector Downstream Effectors G_beta_P->Effector modulates G_beta->G_beta_P phosphorylates NDPKB NDPK-B NDPKB->G_beta_P PHPT1 PHPT1 PHPT1->G_beta_P

Caption: PHPT1 modulates GPCR signaling by dephosphorylating the G-protein β subunit.

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize PHPT1 substrates and interaction partners.

Co-Immunoprecipitation (Co-IP) to Identify PHPT1 Interaction Partners

This protocol describes the co-immunoprecipitation of a target protein with PHPT1 from cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)

  • Antibody against PHPT1 (for IP)

  • Antibody against the putative interacting protein (for Western blot detection)

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., cell lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20-30 µL of Protein A/G beads to the cleared lysate.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 1-5 µg of the primary antibody against PHPT1 to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add 30-50 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate for an additional 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel.

  • Western Blot Analysis:

    • Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with the primary antibody against the putative interacting protein.

    • Use an appropriate secondary antibody and detection reagent to visualize the protein bands.

CoIP_Workflow Start Cell Lysate Preparation Preclear Pre-clearing with Beads Start->Preclear IP Immunoprecipitation with anti-PHPT1 Antibody Preclear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Washing Steps Capture->Wash Elute Elution of Protein Complex Wash->Elute Analysis SDS-PAGE and Western Blot (probe for interactor) Elute->Analysis

Caption: Workflow for Co-immunoprecipitation of PHPT1 interaction partners.

In Vitro Phosphatase Assay for PHPT1 Activity

This protocol describes a colorimetric or fluorometric assay to measure the phosphatase activity of purified PHPT1 against a phosphorylated substrate.

Materials:

  • Purified recombinant PHPT1

  • Phosphorylated substrate (e.g., a phosphopeptide or a purified phosphoprotein)

  • Phosphatase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Malachite green reagent (for colorimetric detection of released phosphate) or a fluorogenic substrate like DiFMUP

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare Reactions:

    • In a 96-well plate, prepare reaction mixtures containing the phosphatase assay buffer and the phosphorylated substrate at various concentrations.

  • Initiate Reaction:

    • Add a known amount of purified PHPT1 to each well to start the dephosphorylation reaction. The final reaction volume is typically 50-100 µL.

    • Incubate the plate at 37°C for a specific time course (e.g., 10, 20, 30 minutes).

  • Terminate Reaction and Detect Phosphate Release:

    • For Malachite Green Assay: Stop the reaction by adding the malachite green reagent, which forms a colored complex with the released inorganic phosphate. Measure the absorbance at ~620 nm.

    • For Fluorogenic Assay: If using a continuous assay with a substrate like DiFMUP, monitor the increase in fluorescence over time in the plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of inorganic phosphate.

    • Calculate the amount of phosphate released in each reaction.

    • Determine the initial reaction velocities and perform Michaelis-Menten kinetic analysis to calculate Km and Vmax.

Phosphatase_Assay_Workflow Start Prepare Reaction Mixture (Buffer + Substrate) AddEnzyme Add Purified PHPT1 Start->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate Stop Stop Reaction & Add Detection Reagent Incubate->Stop Measure Measure Absorbance or Fluorescence Stop->Measure Analyze Calculate Kinetic Parameters (Km, Vmax) Measure->Analyze AP_MS_Workflow AP Affinity Purification of PHPT1 Complex Digest In-solution or On-bead Digestion AP->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Database Search and Data Analysis LCMS->Data Validation Identification of Potential Interactors Data->Validation

References

The Overlooked Modification: A Technical Guide to the Role of Histidine Phosphorylation in Cancer Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – While serine, threonine, and tyrosine phosphorylation have long been in the spotlight of cancer research, a lesser-known post-translational modification, histidine phosphorylation, is emerging as a critical player in tumorigenesis and metastasis. This technical guide provides an in-depth exploration of the mechanisms, key molecular players, and signaling pathways governed by histidine phosphorylation in cancer progression, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Hidden Phosphoproteome

Protein phosphorylation is a fundamental mechanism regulating cellular processes, and its dysregulation is a hallmark of cancer. Histidine phosphorylation, occurring on the nitrogen atoms of the imidazole ring of histidine residues, forms a high-energy phosphoramidate bond. This bond's inherent instability under acidic conditions has historically made it challenging to study, leading to its designation as the "hidden phosphoproteome".[1][2] However, recent advancements in analytical techniques have unveiled its significant role in cancer biology.

This guide will delve into the core components of histidine phosphorylation signaling in cancer: the kinases that add the phosphate group, the phosphatases that remove it, and the downstream signaling cascades they regulate.

Key Players in Histidine Phosphorylation and Cancer

The balance of histidine phosphorylation is maintained by the coordinated action of histidine kinases and phosphatases. Aberrations in the expression and activity of these enzymes are increasingly linked to various cancers.

Histidine Kinases: The "Writers"

In mammalian cells, the primary enzymes known to possess histidine kinase activity are the NME (Non-Metastatic) family proteins, specifically NME1 and NME2 , and more recently, Pyruvate Kinase M2 (PKM2) has been identified to have a moonlighting function as a histidine kinase.[3][4][5]

  • NME1/NME2: These proteins are paradoxically known as metastasis suppressors.[6][7] Their histidine kinase activity is crucial for their function in regulating processes like endocytosis and cell motility.[8]

  • PKM2: A key enzyme in glycolysis, PKM2 can phosphorylate phosphoglycerate mutase 1 (PGAM1) on histidine 11, thereby promoting glycolysis and anabolic biosynthesis to support rapid cell proliferation in cancer.[3][4][9]

Histidine Phosphatases: The "Erasers"

Two key protein histidine phosphatases have been identified with significant roles in cancer:

  • LHPP (Phospholysine Phosphohistidine Inorganic Pyrophosphate Phosphatase): LHPP acts as a tumor suppressor by dephosphorylating histidine-phosphorylated proteins.[10] Its expression is frequently downregulated in several cancers, leading to increased overall histidine phosphorylation and promoting tumor growth.[11][12]

  • PHPT1 (Protein Histidine Phosphatase 1): In contrast to LHPP, PHPT1 has been associated with enhanced tumor cell invasion and migration in some cancers, suggesting a pro-oncogenic role.[11]

Quantitative Data on Histidine Phosphorylation Players in Cancer

The following tables summarize quantitative data on the expression and effects of key histidine phosphorylation-related proteins in various cancers.

ProteinCancer TypeChange in Expression in Tumor vs. Normal TissueCorrelation with Tumor SizeCorrelation with Patient SurvivalReference(s)
LHPP Hepatocellular Carcinoma (HCC)Significantly downregulated (3.63 ± 2.75 vs. 8.63 ± 1.25 in paired adjacent normal tissues)Negative correlation (r = 0.303; P = 0.005)Low expression correlates with reduced overall survival.[13]
Colorectal Cancer (CRC)Markedly lower in CRC tissues compared to normal tissues (P<0.0001)Low expression associated with larger tumor size.Higher expression correlates with improved survival.[4][14]
Gastric Cancer (GC)Significantly downregulated in GC tissues compared to normal controls (p < 0.05).-High expression indicates favorable overall survival.[15][16][17]
Oral Squamous Cell Carcinoma (OSCC)Downregulated in OSCC tissues and cells.--[18][19]
NME1 Breast CancermRNA expression significantly increased.-High levels are related to poor overall survival.[7]
Melanoma & Thyroid CarcinomaReduced expression in metastatic cell lines.--[10]
NME2 Breast CancermRNA expression significantly increased.-High levels are related to poor overall survival.[7]
PGAM1 Various CancersUpregulated in many cancers.--[1]
Experimental ModelInterventionQuantitative Effect on Tumor Growth/MetastasisReference(s)
Nude mice with colorectal cancer cellsOverexpression of LHPPImpeded CRC cell growth and proliferation in vitro and in vivo.[4]
Nude mice with gastric cancer cellsOverexpression of LHPPStatistically significant reduction in tumor formation rate and number.[20]
Nude mice with hepatocellular carcinoma cellsActivation of LHPP by saRNASynergistic effect in inhibiting in vivo antitumor growth when combined with regorafenib.[21][22]
Breast cancer cell linesOverexpression of NME1Reduced cell motility and migration.[6][9]
Cancer cells with PGAM1 Y26F mutant-Reduced H11 phosphorylation levels compared to wild-type.[23]

Signaling Pathways Involving Histidine Phosphorylation in Cancer

Histidine phosphorylation is integrated into key signaling networks that control cancer cell proliferation, metabolism, and metastasis.

The LHPP-PI3K/AKT Signaling Axis

LHPP has been shown to exert its tumor-suppressive functions by negatively regulating the PI3K/AKT signaling pathway.[4][15][16][17][18][19] Downregulation of LHPP leads to increased phosphorylation and activation of AKT, a central node in cell survival and proliferation pathways.

LHPP_PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates pAKT p-AKT AKT->pAKT Phosphorylation Proliferation_Survival Cell Proliferation & Survival pAKT->Proliferation_Survival Promotes LHPP LHPP LHPP->pAKT Dephosphorylates (Inhibits)

Figure 1: LHPP negatively regulates the PI3K/AKT signaling pathway.
PKM2-PGAM1 Metabolic Reprogramming

The histidine kinase activity of PKM2 plays a crucial role in metabolic reprogramming in cancer cells. By phosphorylating PGAM1 at histidine 11, PKM2 enhances glycolytic flux and diverts metabolic intermediates into anabolic pathways, providing the building blocks necessary for rapid cell growth.[3][4][9]

PKM2_PGAM1_Pathway cluster_glycolysis Glycolysis & Anabolic Shunts PEP Phosphoenolpyruvate (PEP) PKM2 PKM2 (Histidine Kinase) PEP->PKM2 Phosphate Donor PGAM1 PGAM1 PKM2->PGAM1 Phosphorylates pPGAM1 p-PGAM1 (His11) Glycolytic_Flux Increased Glycolysis pPGAM1->Glycolytic_Flux Promotes Anabolic_Biosynthesis Anabolic Biosynthesis (Nucleotides, Amino Acids) pPGAM1->Anabolic_Biosynthesis Promotes

Figure 2: PKM2-mediated histidine phosphorylation of PGAM1 promotes metabolic reprogramming.
NME1/NME2 in Metastasis Suppression

The metastasis suppressor functions of NME1 and NME2 are linked to their histidine kinase activity. One proposed mechanism involves the regulation of endocytosis through interaction with Dynamin 2 (DNM2), a GTPase essential for vesicle scission.[8]

NME1_DNM2_Pathway cluster_metastasis Metastasis Regulation NME1_NME2 NME1/NME2 (Histidine Kinase) DNM2 Dynamin 2 (DNM2) NME1_NME2->DNM2 Interacts with & Regulates Metastasis Metastasis NME1_NME2->Metastasis Suppresses Endocytosis Endocytosis DNM2->Endocytosis Mediates Cell_Motility Cell Motility Endocytosis->Cell_Motility Affects Cell_Motility->Metastasis Contributes to

Figure 3: NME1/NME2 interaction with Dynamin 2 in metastasis suppression.

Experimental Protocols for Studying Histidine Phosphorylation

The study of histidine phosphorylation requires specialized techniques to account for the lability of the phosphoramidate bond. Below are outlines of key experimental protocols.

Detection of Histidine Phosphorylation: Phos-tag™ SDS-PAGE

Phos-tag™ SDS-PAGE is a mobility shift-based technique for the separation of phosphorylated and non-phosphorylated proteins.[24][25][26][27]

Workflow:

Phos_tag_Workflow Sample_Prep Protein Sample Preparation (alkaline buffer) Gel_Electrophoresis Phos-tag™ SDS-PAGE (with Mn2+ or Zn2+) Sample_Prep->Gel_Electrophoresis Transfer Western Blot Transfer Gel_Electrophoresis->Transfer Detection Immunodetection with Specific Antibodies Transfer->Detection

Figure 4: Workflow for Phos-tag™ SDS-PAGE.

Protocol Outline:

  • Gel Preparation: Prepare a standard SDS-PAGE resolving gel solution and add Phos-tag™ acrylamide and either MnCl₂ or ZnCl₂ to the final concentrations recommended by the manufacturer.

  • Sample Preparation: Lyse cells in a buffer with a neutral to alkaline pH to preserve phosphohistidine. Add sample buffer and load onto the gel.

  • Electrophoresis: Run the gel using standard SDS-PAGE conditions. Phosphorylated proteins will migrate slower than their non-phosphorylated counterparts due to interaction with the Phos-tag™.

  • Transfer and Detection: Transfer the proteins to a membrane and perform western blotting using antibodies specific to the protein of interest or pan-phosphohistidine antibodies.

Identification of Histidine Phosphorylation Sites: Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for identifying specific phosphorylation sites.[2][28][29][30][31]

Protocol Outline:

  • Protein Digestion: Digest the protein of interest with a protease (e.g., trypsin) in a buffer that maintains a neutral or slightly alkaline pH.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques such as Strong Anion Exchange (SAX) chromatography, which is compatible with the analysis of acid-labile phosphopeptides.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Collision-induced dissociation (CID) of phosphohistidine-containing peptides produces characteristic neutral losses that can be used for their identification.

  • Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the sequence of the phosphopeptide and the exact site of histidine phosphorylation.

Investigating Protein-Protein Interactions: Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify the interaction partners of a protein of interest.[14][32][33]

Protocol Outline:

  • Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the protein of interest (the "bait" protein).

  • Complex Capture: Add protein A/G-conjugated beads to capture the antibody-bait protein complex.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the bait protein and its interacting partners from the beads.

  • Analysis: Analyze the eluted proteins by western blotting or mass spectrometry to identify the interacting proteins.

Assessing Cell Migration: Boyden Chamber Assay

The Boyden chamber assay is a common method to quantify cell migration and invasion.[3][12][34][35][36]

Protocol Outline:

  • Chamber Setup: Place a porous membrane insert into the well of a multi-well plate. The lower chamber contains a chemoattractant (e.g., serum-containing medium).

  • Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber of the insert.

  • Incubation: Incubate the plate to allow cells to migrate through the pores of the membrane towards the chemoattractant.

  • Cell Removal: Remove the non-migrated cells from the upper surface of the membrane.

  • Staining and Quantification: Stain the migrated cells on the lower surface of the membrane and count them under a microscope, or lyse the stained cells and measure the absorbance.

Future Directions and Therapeutic Implications

The burgeoning field of histidine phosphorylation in cancer opens up new avenues for therapeutic intervention. Targeting the key kinases and phosphatases involved in these pathways could offer novel strategies for cancer treatment. The development of specific inhibitors for enzymes like PKM2's histidine kinase activity or agents that can restore LHPP function holds significant promise. Furthermore, the expression levels of proteins like LHPP and NME1/NME2 could serve as valuable prognostic biomarkers.

As our understanding of the "hidden phosphoproteome" deepens, so too will our ability to exploit this critical signaling network for the development of next-generation cancer therapies.

References

Unable to Identify Substance "IA1-8H2"

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for information on a substance identified as "IA1-8H2," it has been determined that this identifier does not correspond to any publicly available scientific data. The search across multiple queries, including "physicochemical properties of this compound," "this compound compound," "this compound protein," and "this compound research," did not yield any specific results for a substance with this designation.

This suggests that "this compound" is likely a proprietary, internal, or otherwise non-publicly documented identifier for a compound, protein, or other research article. Without a definitive identification of the substance, it is not possible to provide the requested in-depth technical guide on its physicochemical properties, experimental protocols, and associated signaling pathways.

While the search did yield some tangential results, such as a study on 8-hydroxyquinoline derivatives[1] and information on Apolipoprotein A-I[2], there is no direct evidence to link these to the "this compound" identifier. Proceeding with these as the subject of the report would be highly speculative and would not fulfill the core requirements of the user's request.

Therefore, the creation of the requested technical guide or whitepaper cannot be completed without further clarification on the identity of "this compound." If a more common or public identifier for this substance is available, please provide it to enable a renewed search for the required information.

References

Methodological & Application

Application Notes and Protocols: Utilizing IA1-8H2 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IA1-8H2 is a potent, non-covalent, and non-competitive inhibitor of Protein Histidine Phosphatase 1 (PHPT1).[1][2] This document provides detailed application notes and protocols for the utilization of this compound in cell-based assays to investigate the role of PHPT1 in various signaling pathways. PHPT1 is a crucial enzyme that dephosphorylates histidine residues on a variety of protein substrates, thereby regulating numerous cellular processes.[3][4] Understanding the impact of PHPT1 inhibition by this compound can provide valuable insights into the cellular functions of this phosphatase and its potential as a therapeutic target in diseases such as cancer.[1][5]

Mechanism of Action and Signaling Pathways

PHPT1 acts as a negative regulator in several signaling cascades by removing phosphate groups from histidine residues on its substrate proteins. The inhibition of PHPT1 by this compound is expected to lead to the hyperphosphorylation of these substrates, thereby modulating their activity and downstream signaling events.

Key signaling pathways influenced by PHPT1 include:

  • Ion Channel Regulation: PHPT1 dephosphorylates and regulates the activity of ion channels such as the calcium-activated potassium channel KCa3.1 and the transient receptor potential cation channel TRPV5.[6][7]

  • G-Protein Signaling: The beta subunit of heterotrimeric G proteins is a known substrate of PHPT1.[6][7] Inhibition of PHPT1 can therefore impact G-protein coupled receptor (GPCR) signaling.

  • Metabolic Regulation: PHPT1 dephosphorylates and regulates ATP citrate lyase (ACLY), a key enzyme in fatty acid synthesis.[6][7]

Below are diagrams illustrating the established signaling pathways of PHPT1 and the proposed mechanism of action for this compound.

PHPT1_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_beta G Protein (β subunit) GPCR->G_beta Activation KCa3.1 KCa3.1 Ion_Flux_K K+ Ion Flux KCa3.1->Ion_Flux_K K+ Efflux TRPV5 TRPV5 Ion_Flux_Ca Ca2+ Ion Flux TRPV5->Ion_Flux_Ca Ca2+ Influx Downstream\nEffectors Downstream Effectors G_beta->Downstream\nEffectors Signal Transduction ACLY ATP Citrate Lyase (ACLY) Fatty_Acid_Synthesis Fatty_Acid_Synthesis ACLY->Fatty_Acid_Synthesis Acetyl-CoA Production PHPT1 PHPT1 PHPT1->KCa3.1 Dephosphorylates PHPT1->TRPV5 Dephosphorylates PHPT1->G_beta Dephosphorylates PHPT1->ACLY Dephosphorylates IA1_8H2 This compound IA1_8H2->PHPT1 Inhibits

Figure 1: PHPT1 Signaling Pathways and Inhibition by this compound.

Data Presentation

The following table summarizes the key quantitative data for this compound and other relevant compounds from in vitro assays.

CompoundTargetAssay TypeIC50Inhibition TypeReference
This compound PHPT1 Fluorogenic 3.4 ± 0.7 µM Non-competitive, Non-covalent [1][2]
IA1 (Illudalic Acid)PHPT1Fluorogenic3.5 ± 0.6 µM-[2]
Norstictic AcidPHPT1Fluorogenic7.9 ± 0.8 µMCovalent, Time-dependent[8]
Ethacrynic AcidPHPT1Colorimetric (pNPP)-Covalent[6]
Zinc (Zn2+)PHPT1Fluorogenic25 ± 1 µM and 490 ± 20 µM-[9]
Copper (Cu2+)PHPT1Fluorogenic500 ± 20 µM-[9]

Experimental Protocols

This section provides a detailed protocol for a cell-based assay to assess the effect of this compound on the phosphorylation of a known PHPT1 substrate, the KCa3.1 potassium channel, using Phos-tag™ Western Blotting.

Protocol 1: Analysis of KCa3.1 Phosphorylation in Response to this compound Treatment

This protocol is designed to qualitatively and semi-quantitatively measure the change in the phosphorylation status of KCa3.1 in a human cell line. Jurkat cells, a human T lymphocyte cell line, are a suitable model as they endogenously express KCa3.1.

Materials:

  • This compound (stock solution in DMSO)

  • Jurkat cell line (or other suitable cell line expressing KCa3.1)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Phos-tag™ acrylamide

  • Western Blotting equipment and reagents

  • Primary antibody against KCa3.1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Experimental Workflow Diagram:

Experimental_Workflow Cell_Culture 1. Cell Culture (Jurkat Cells) Treatment 2. Treatment with this compound (and controls) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification Phos_Tag_PAGE 5. Phos-tag™ SDS-PAGE Quantification->Phos_Tag_PAGE Western_Blot 6. Western Blotting Phos_Tag_PAGE->Western_Blot Imaging 7. Imaging and Analysis Western_Blot->Imaging

References

Application Notes and Protocols for In Vitro PHPT1 Inhibition Assay with IA1-8H2

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for conducting an in vitro inhibition assay of Protein Histidine Phosphatase 1 (PHPT1) using the inhibitor IA1-8H2. This document is intended for researchers, scientists, and drug development professionals investigating PHPT1 as a therapeutic target.

Introduction

Protein phosphorylation is a fundamental post-translational modification that regulates a vast array of cellular processes. While serine, threonine, and tyrosine phosphorylation are well-studied, the significance of histidine phosphorylation in mammalian cells is an emerging area of interest.[1] Protein Histidine Phosphatase 1 (PHPT1) is a key enzyme that specifically dephosphorylates phosphohistidine residues, playing a crucial role in various signaling pathways.[2][3] Its involvement in diseases such as cancer makes it an attractive target for therapeutic intervention.[4][5]

This compound is a derivative of the fungal natural product illudalic acid and has been identified as a potent, non-covalent, and non-competitive inhibitor of PHPT1.[1][6] This protocol details a fluorogenic in vitro assay to measure the inhibitory activity of this compound against PHPT1. The assay utilizes the fluorescent substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), which upon dephosphorylation by PHPT1, produces a highly fluorescent product.[7][8]

Signaling Pathway of PHPT1

PHPT1 is involved in multiple signaling pathways by dephosphorylating a variety of protein substrates. This includes key proteins involved in ion transport, cell metabolism, and G-protein signaling. The diagram below illustrates the central role of PHPT1 in regulating these cellular processes.

PHPT1_Signaling_Pathway NME1 NME1 ACLY p-ACLY (His760) NME1->ACLY NME2 NME2 KCa3_1 p-KCa3.1 NME2->KCa3_1 TRPV5 p-TRPV5 NME2->TRPV5 GNB p-Gβ (His266) NME2->GNB PHPT1 PHPT1 ACLY->PHPT1 KCa3_1->PHPT1 TRPV5->PHPT1 GNB->PHPT1 ACLY_dephospho ACLY PHPT1->ACLY_dephospho KCa3_1_dephospho KCa3.1 PHPT1->KCa3_1_dephospho TRPV5_dephospho TRPV5 PHPT1->TRPV5_dephospho GNB_dephospho PHPT1->GNB_dephospho IA1_8H2 This compound IA1_8H2->PHPT1

Caption: PHPT1 signaling pathway and point of inhibition by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the PHPT1 inhibition assay with this compound.

ParameterValueReference
Inhibitor This compound[4][6]
Target Enzyme PHPT1[4][6]
IC50 of this compound 3.4 ± 0.7 µM[1]
Mechanism of Inhibition Non-covalent, Non-competitive[1][6]
Assay Substrate DiFMUP[7][8]
PHPT1 kcat 0.39 ± 0.02 s⁻¹[8][9]
PHPT1 Km for DiFMUP 220 ± 30 µM[8][9]
PHPT1 kcat/Km 1800 ± 200 M⁻¹s⁻¹[8][9]

Experimental Protocol: In Vitro PHPT1 Inhibition Assay

This protocol is optimized for a 96-well plate format, suitable for inhibitor screening and IC50 determination.

Principle of the Assay

The assay measures the enzymatic activity of PHPT1 through the dephosphorylation of the fluorogenic substrate DiFMUP. The product, 6,8-difluoro-4-methylumbelliferone (DiFMU), is highly fluorescent and can be detected using a fluorescence plate reader. The rate of fluorescence increase is directly proportional to PHPT1 activity. The inhibitory effect of this compound is quantified by the reduction in this rate.

Materials and Reagents

  • Recombinant Human PHPT1 (e.g., from commercial vendors)[10][11][12][13]

  • This compound (TargetMol, MedchemExpress)[4][6]

  • 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) (e.g., from Thermo Fisher Scientific)

  • Assay Buffer: 50 mM MES, 100 mM NaCl, pH 6.0

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 358 nm, Emission: 450 nm)

  • Multichannel pipette

Experimental Workflow

The workflow for the PHPT1 inhibition assay is depicted in the diagram below.

Experimental_Workflow start Start reagent_prep Prepare Reagents: - PHPT1 Solution - this compound Dilutions - DiFMUP Solution start->reagent_prep plate_setup Plate Setup: Add Assay Buffer, this compound, and PHPT1 to wells reagent_prep->plate_setup pre_incubation Pre-incubation: Incubate at room temperature for 30 minutes plate_setup->pre_incubation reaction_init Initiate Reaction: Add DiFMUP to all wells pre_incubation->reaction_init measurement Kinetic Measurement: Read fluorescence every minute for 30-60 minutes reaction_init->measurement data_analysis Data Analysis: - Calculate reaction rates - Plot dose-response curve - Determine IC50 measurement->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro PHPT1 inhibition assay.

Step-by-Step Procedure

  • Preparation of Reagents:

    • PHPT1 Stock Solution: Prepare a stock solution of recombinant human PHPT1 in Assay Buffer. The final concentration in the assay should be approximately 100 nM.[8]

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • This compound Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM down to 100 nM).

    • DiFMUP Substrate Solution: Prepare a 3 mM stock solution of DiFMUP in Assay Buffer.[8]

  • Assay Plate Setup:

    • Add 40 µL of Assay Buffer to each well of a 96-well plate.

    • Add 1 µL of the appropriate this compound dilution (or DMSO for control wells) to each well.

    • Add 5 µL of the PHPT1 stock solution to each well (except for the 'no enzyme' control wells, to which 5 µL of Assay Buffer should be added).

    • The total volume in each well at this stage is 46 µL.

  • Pre-incubation:

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[8]

  • Initiation of the Reaction:

    • Initiate the enzymatic reaction by adding 4 µL of the 3 mM DiFMUP substrate solution to each well using a multichannel pipette.

    • The final volume in each well will be 50 µL. The final concentrations will be approximately 100 nM PHPT1 and the desired range of this compound concentrations. The final DiFMUP concentration will be 240 µM.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

    • Measure the fluorescence intensity (Excitation: 358 nm, Emission: 450 nm) every minute for a period of 30 to 60 minutes.

Data Analysis

  • Calculate Reaction Rates:

    • For each well, plot the fluorescence intensity against time.

    • The initial reaction rate (V) is the slope of the linear portion of this curve.

  • Determine Percent Inhibition:

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor - V_no_enzyme) / (V_DMSO - V_no_enzyme)] * 100

  • Generate Dose-Response Curve and Determine IC50:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cautions and Considerations

  • PHPT1 activity can be sensitive to reducing environments and inhibited by certain transition metal ions.[9]

  • Ensure that the final concentration of DMSO in the assay does not exceed 2% to avoid affecting enzyme activity.

  • It is crucial to include appropriate controls in each experiment:

    • No Enzyme Control: To determine the background fluorescence of the substrate.

    • No Inhibitor (DMSO) Control: To determine the maximum enzyme activity.

  • The assay is continuous and sensitive, requiring only small amounts of enzyme.[7][8]

References

Application Notes and Protocols: Targeting IA-1/INSM1 in Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IA-1 (Insulinoma-associated-1), also known as INSM1, is a zinc-finger transcription factor that plays a crucial role in neuroendocrine differentiation. While historically utilized as a highly specific and sensitive biomarker for neuroendocrine tumors, including small cell lung cancer (SCLC), recent research has illuminated its potential as a therapeutic target. INSM1 is highly expressed in SCLC and is implicated in key signaling pathways that drive tumor proliferation and survival. These application notes provide an overview of the therapeutic potential of targeting INSM1 in lung cancer cell lines, along with detailed protocols for relevant experimental validation.

Targeting INSM1 directly has proven challenging due to its nature as a transcription factor. However, indirect strategies, such as inhibiting upstream or downstream signaling pathways or utilizing the INSM1 promoter for targeted therapies, have shown promise in preclinical studies.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the effects of targeting INSM1-related pathways in neuroendocrine lung cancer models.

Table 1: Efficacy of Targeting INSM1-Related Signaling Pathways in SCLC Cell Lines

Compound/TherapyTarget PathwayCell Line(s)Observed EffectReference
Shh Pathway Inhibitors (e.g., cyclopamine, vismodegib, GANT-61)Sonic Hedgehog (Shh)SCLC cell linesDownregulation of INSM1 expression, inhibition of SCLC proliferation.
LSD1 InhibitorsLysine-specific demethylase 1SCLC cell linesReduction of SCLC tumor growth.
Protein Neddylation InhibitorsNeddylation pathwaySCLC cell linesReduction of SCLC tumor growth.
5'-IodotubercidinAdenosine kinase (ADK)Neuroblastoma cell lines (relevant to NE lung cancer)Downregulation of INSM1 and suppression of neuroendocrine cancer growth.
INSM1 promoter-linked suicide gene therapyINSM1-expressing cellsNeuroendocrine tumor cellsSpecific death of neuroendocrine tumor cells in vitro and in vivo.

Signaling Pathway

The signaling pathway involving INSM1 is complex and central to the proliferation of neuroendocrine lung cancer cells. A key pathway involves a positive feedback loop with the N-myc proto-oncogene.

INSM1_Signaling_Pathway Shh Shh PI3K_AKT PI3K/AKT Shh->PI3K_AKT activates MEK_ERK MEK/ERK1/2 Shh->MEK_ERK activates N_myc N-myc PI3K_AKT->N_myc stabilizes INSM1 INSM1 MEK_ERK->INSM1 activates N_myc->INSM1 activates (binds E2-box) Proliferation Cell Proliferation N_myc->Proliferation INSM1->N_myc stabilizes (via PI3K/AKT) INSM1->Proliferation ASCL1 ASCL1 ASCL1->INSM1 activates (binds E2-box)

Author: BenchChem Technical Support Team. Date: November 2025

Based on the search results, a specific antibody designated "IA1-8H2" could not be definitively identified. The provided information may contain a typographical error or refer to a non-publicly cataloged antibody. However, searches for similar terms yielded results for antibodies against "IA1" (also known as INSM Transcriptional Repressor 1) and "Iba1" (Ionized calcium-binding adapter molecule 1).

This document will proceed under the assumption that the intended target is Iba1 , a widely used marker for microglia and macrophages. The following application notes and protocols are based on a representative rabbit monoclonal antibody against Iba1/AIF-1.

Application Notes for Anti-Iba1/AIF-1 Antibody

Target: Ionized calcium-binding adapter molecule 1 (Iba1/AIF-1)

Description: Iba1, also known as Allograft Inflammatory Factor 1 (AIF-1), is a 17 kDa cytoplasmic, calcium-binding protein that is specifically expressed in cells of monocytic lineage, such as microglia and macrophages.[1] It is commonly used as a marker for these cell types. Upregulated in response to interferon-gamma, Iba1 is involved in modulating macrophage-dependent immune responses.[1] As an F-actin-binding protein, it plays a role in actin cytoskeleton remodeling, which is crucial for morphological changes associated with microglia/macrophage activation and phagocytosis.[1]

Applications: The recommended working concentrations for this antibody are suitable for various immunoassays, including Western Blotting (WB), Immunofluorescence (IF), Immunohistochemistry (IHC), and Flow Cytometry (FC).[1]

Recommended Working Concentrations

The optimal working concentration should be determined empirically for each specific application and experimental setting. The following table provides recommended starting dilutions based on available data.[1]

ApplicationRecommended Starting DilutionConcentration Range (if stock is 1 mg/mL)
Western Blotting1:10001 µg/mL
Immunofluorescence (Immunocytochemistry)1:50 - 1:2005 - 20 µg/mL
Immunofluorescence (Frozen)1:50 - 1:2005 - 20 µg/mL
Flow Cytometry (Fixed/Permeabilized)1:50 - 1:2005 - 20 µg/mL
Immunohistochemistry (Paraffin)1:800 - 1:32000.3125 - 1.25 µg/mL
Immunoprecipitation1:5020 µg/mL

Experimental Protocols

Western Blotting Protocol

This protocol provides a general procedure for detecting endogenous levels of total Iba1 protein.

a. Cell Lysis and Protein Extraction

  • Culture cells (e.g., macrophage or microglial cell lines) to the desired confluence.

  • Wash cells once with ice-cold PBS.

  • Add 1X RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells off the plate and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine protein concentration using a BCA or Bradford assay.

b. Electrophoresis and Transfer

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting

  • Block the membrane with 5% w/v non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary Anti-Iba1 antibody diluted 1:1000 in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.

G cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection CellLysis Cell Lysis & Protein Extraction Quant Protein Quantification CellLysis->Quant Denature Sample Denaturation Quant->Denature SDSPAGE SDS-PAGE Denature->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Ab Incubation (Anti-Iba1) Block->PrimaryAb SecondaryAb Secondary Ab Incubation PrimaryAb->SecondaryAb Detect ECL Detection SecondaryAb->Detect Result Result Detect->Result Image

Fig 1. Western Blotting Workflow
Immunofluorescence (Immunocytochemistry) Protocol

This protocol is for visualizing Iba1 in cultured cells.

  • Grow cells on sterile glass coverslips in a petri dish or multi-well plate.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash three times with PBS for 5 minutes each.

  • Permeabilize the cells with 0.3% Triton™ X-100 in PBS for 10 minutes.

  • Wash three times with PBS for 5 minutes each.

  • Block with 5% normal goat serum (or other appropriate serum) in PBS for 60 minutes.

  • Incubate with Anti-Iba1 primary antibody, diluted 1:50 to 1:200 in blocking buffer, in a humidified chamber overnight at 4°C.

  • Wash three times with PBS for 5 minutes each.

  • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor® 488-conjugated anti-rabbit IgG) diluted in blocking buffer for 1-2 hours at room temperature in the dark.

  • Wash three times with PBS for 5 minutes each in the dark.

  • (Optional) Counterstain nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualize using a fluorescence or confocal microscope.

G Start Cells on Coverslips Fix Fixation (4% PFA) Start->Fix Perm Permeabilization (0.3% Triton X-100) Fix->Perm Block Blocking (5% Serum) Perm->Block PrimaryAb Primary Antibody Incubation (Anti-Iba1) Block->PrimaryAb SecondaryAb Fluorescent Secondary Ab Incubation PrimaryAb->SecondaryAb Mount Mounting SecondaryAb->Mount Image Fluorescence Microscopy Mount->Image

Fig 2. Immunocytochemistry Workflow

Signaling and Functional Context of Iba1

Iba1 is a key player in the activation of microglia and macrophages. Its function is tightly linked to the reorganization of the actin cytoskeleton, which is essential for cell motility, membrane ruffling, and phagocytosis. Upon activation by stimuli such as pathogens or inflammatory signals, Iba1 expression is upregulated, and it contributes to the structural changes required for an effective immune response.

G cluster_response Cellular Response Stimuli Inflammatory Stimuli (e.g., IFN-γ, LPS) Microglia Microglia / Macrophage Stimuli->Microglia activates Iba1 Iba1 (AIF-1) Upregulation Microglia->Iba1 leads to Remodeling Actin Remodeling Iba1->Remodeling Actin Actin Cytoskeleton Actin->Remodeling Ruffling Membrane Ruffling Remodeling->Ruffling Phago Phagocytosis Remodeling->Phago Migration Cell Migration Remodeling->Migration

Fig 3. Functional Role of Iba1 in Microglia/Macrophage Activation

References

Application Notes and Protocols for Studying ATP Citrate Lyase (ACLY) Regulation

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Characterization of Novel Inhibitors for ATP Citrate Lyase (ACLY) Regulation Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the specific compound "IA1-8H2" did not yield any publicly available information linking it to the inhibition or study of ATP Citrate Lyase (ACLY). The following application notes and protocols are therefore provided as a comprehensive guide for the characterization of a novel, representative ACLY inhibitor, and are based on established methodologies for studying known ACLY inhibitors. All quantitative data presented are illustrative examples and should be replaced with experimental results obtained for the specific compound under investigation.

Introduction to ATP Citrate Lyase (ACLY)

ATP Citrate Lyase (ACLY) is a crucial enzyme that links cellular energy metabolism from carbohydrates to the biosynthesis of lipids.[1][2][3] It catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a key step in the production of cytosolic acetyl-CoA.[3][4] This pool of acetyl-CoA is essential for de novo fatty acid synthesis and cholesterol production.[4] Furthermore, ACLY-derived acetyl-CoA is a substrate for histone acetylation, thus playing a significant role in epigenetic regulation and gene expression.[5]

Dysregulation of ACLY has been implicated in various diseases, including cancer, cardiovascular diseases, and non-alcoholic fatty liver disease (NAFLD).[1][2] In many cancer types, ACLY is upregulated to support the high demand for lipids for membrane biogenesis in rapidly proliferating cells.[3][6] Therefore, inhibition of ACLY presents a promising therapeutic strategy for these conditions.[3][7] These application notes provide a framework for characterizing the effects of a novel inhibitor on ACLY activity and its downstream cellular processes.

Data Presentation: Characterization of a Novel ACLY Inhibitor

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols outlined below.

Table 1: In Vitro ACLY Inhibition

ParameterValue
Inhibitor Concentration
0.1 µMInsert % Inhibition
1 µMInsert % Inhibition
10 µMInsert % Inhibition
100 µMInsert % Inhibition
IC50 Insert calculated value
Mechanism of Inhibition e.g., Competitive, Non-competitive

Table 2: Cellular Effects of ACLY Inhibition in Cancer Cell Line (e.g., A549)

ParameterControl1 µM Inhibitor10 µM Inhibitor
Cell Viability (% of Control) 100%Insert ValueInsert Value
Apoptosis Rate (%) Insert ValueInsert ValueInsert Value
De Novo Lipogenesis (% of Control) 100%Insert ValueInsert Value
p-ACLY (Ser455) Levels (Relative to Total ACLY) Insert ValueInsert ValueInsert Value
Histone H3 Acetylation (Relative to Total H3) Insert ValueInsert ValueInsert Value

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of ACLY in cellular metabolism and provide a visual guide to the experimental procedures for inhibitor characterization.

ACLY_Signaling_Pathway Glucose Glucose Citrate_mito Citrate (Mitochondria) Glucose->Citrate_mito Glycolysis & TCA Cycle Citrate_cyto Citrate (Cytosol) Citrate_mito->Citrate_cyto Citrate Transporter ACLY ACLY Citrate_cyto->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA + ATP, CoA Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis AcetylCoA->Fatty_Acid_Synthesis Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation Gene_Expression Gene Expression Histone_Acetylation->Gene_Expression Novel_Inhibitor Novel Inhibitor Novel_Inhibitor->ACLY

ACLY Signaling Pathway and Point of Inhibition.

Experimental_Workflow start Start: Characterization of Novel ACLY Inhibitor invitro_assay In Vitro ACLY Enzyme Activity Assay start->invitro_assay cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture ic50 Determine IC50 and Mechanism of Inhibition invitro_assay->ic50 data_analysis Data Analysis and Interpretation ic50->data_analysis treatment Treat Cells with Novel Inhibitor cell_culture->treatment viability Cell Viability & Apoptosis Assays treatment->viability western_blot Western Blot Analysis (p-ACLY, Acetyl-Histone) treatment->western_blot lipogenesis De Novo Lipogenesis Assay treatment->lipogenesis viability->data_analysis western_blot->data_analysis lipogenesis->data_analysis

Experimental Workflow for ACLY Inhibitor Characterization.

Experimental Protocols

In Vitro ACLY Enzyme Activity Assay

This protocol is designed to determine the direct inhibitory effect of a novel compound on purified ACLY enzyme and to calculate its IC50 value. A common method is a coupled spectrophotometric assay.

Materials:

  • Purified human recombinant ACLY enzyme

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM DTT

  • Substrates: 10 mM ATP, 10 mM Sodium Citrate, 0.5 mM Coenzyme A

  • Coupling Enzymes: Malate Dehydrogenase (MDH)

  • NADH

  • Novel inhibitor stock solution (in DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, ATP, Sodium Citrate, CoA, MDH, and NADH.

  • Add varying concentrations of the novel inhibitor (e.g., 0.01 µM to 100 µM) to the wells of the microplate. Include a vehicle control (DMSO) and a no-enzyme control.

  • Initiate the reaction by adding the purified ACLY enzyme to each well.

  • Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15 minutes) at 37°C. The oxidation of NADH to NAD⁺ by MDH is coupled to the production of oxaloacetate by ACLY, resulting in a decrease in absorbance.

  • Calculate the initial reaction rates (V₀) for each inhibitor concentration.

  • Determine the percent inhibition relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Culture and Treatment

This protocol describes the general procedure for maintaining a relevant cell line and treating it with the ACLY inhibitor.

Materials:

  • Human cancer cell line (e.g., A549, PC-3, or another line with high ACLY expression)

  • Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Novel inhibitor stock solution (in DMSO)

  • 6-well or 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Culture cells in T-75 flasks until they reach 70-80% confluency.

  • Trypsinize the cells and seed them into appropriate plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a predetermined density.

  • Allow the cells to adhere overnight in the incubator.

  • The next day, replace the medium with fresh medium containing the desired concentrations of the novel inhibitor or vehicle control (DMSO).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells cultured and treated in a 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control.

Western Blot Analysis for ACLY Phosphorylation and Histone Acetylation

This protocol is used to assess the effect of the inhibitor on ACLY activity (via phosphorylation status) and its downstream epigenetic effects.

Materials:

  • Cells cultured and treated in 6-well plates

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ACLY, anti-phospho-ACLY (Ser455), anti-Histone H3, anti-acetyl-Histone H3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control.

De Novo Lipogenesis Assay

This assay measures the rate of new fatty acid synthesis from a labeled precursor, such as [¹⁴C]-acetate or [³H]-water.

Materials:

  • Cells cultured and treated in 6-well plates

  • Radiolabeled precursor (e.g., [¹⁴C]-acetate)

  • Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • After treating the cells with the inhibitor for the desired time, add the radiolabeled precursor to the medium and incubate for a further 2-4 hours.

  • Wash the cells with PBS to remove unincorporated label.

  • Lyse the cells and extract the total lipids using an appropriate solvent system.

  • Allow the solvent to evaporate, leaving the lipid film.

  • Resuspend the lipids in scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Normalize the counts to the total protein content of a parallel well.

  • Express the results as a percentage of the vehicle-treated control.

References

Application Notes and Protocols for Cell Viability Assays with IA1-8H2 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

IA1-8H2 is identified as an inhibitor of Protein Histidine Phosphatase 1 (PHPT1). Research into the broader effects of PHPT1 inhibition suggests a potential role in attenuating cancer cell proliferation. While direct and detailed studies outlining the specific effects of this compound on cell viability are not extensively documented in publicly available literature, the known mechanism of targeting PHPT1 provides a strong rationale for investigating its impact on cell survival and growth.

These application notes provide generalized protocols for assessing cell viability following treatment with a small molecule inhibitor like this compound. The provided methodologies are based on standard, widely accepted cell viability assays and can be adapted for use with this compound once optimal concentrations and treatment conditions are determined through preliminary dose-response experiments.

General Experimental Workflow

The typical workflow for assessing the impact of a compound like this compound on cell viability involves several key stages. Initially, cells are cultured and seeded into multi-well plates. Following adherence, the cells are treated with a range of concentrations of the investigational compound. After a predetermined incubation period, a cell viability assay is performed to measure the cellular response. Data analysis then allows for the determination of key parameters such as the IC50 value.

Experimental Workflow A Cell Seeding B Compound Treatment (e.g., this compound) A->B C Incubation B->C D Cell Viability Assay C->D E Data Analysis D->E

Caption: A generalized workflow for cell viability experiments.

Key Cell Viability Assays

Several robust methods are available to measure cell viability, each with its own advantages. The choice of assay can depend on the cell type, the expected mechanism of action of the compound, and the desired endpoint.

1. Tetrazolium-Based Assays (MTT, XTT, MTS)

These colorimetric assays measure the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that reduce tetrazolium salts to colored formazan products. The amount of formazan produced is proportional to the number of viable cells.

2. ATP-Based Assays (e.g., CellTiter-Glo®)

This luminescent assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells. The luciferase enzyme uses ATP to generate a light signal that is directly proportional to the number of viable cells.

3. Dye Exclusion Assays (e.g., Trypan Blue)

This method distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear colored. This is typically assessed using a hemocytometer and microscope or an automated cell counter.

Experimental Protocols

Below are detailed protocols for commonly used cell viability assays. These should be optimized for the specific cell line and experimental conditions.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance is measured.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Multi-well plate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a multi-well plate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: ATP-Based Luminescent Assay (e.g., CellTiter-Glo®)

Principle: This assay measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells. The assay reagent lyses the cells to release ATP, which in the presence of luciferase and luciferin, generates a luminescent signal.

Materials:

  • 96-well opaque-walled plates (suitable for luminescence)

  • Complete cell culture medium

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at an optimal density in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only controls.

  • Incubation: Incubate for the desired treatment period.

  • Reagent Preparation: Equilibrate the luminescent assay reagent to room temperature according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of the assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Read the luminescence using a luminometer.

Data Presentation

Quantitative data from cell viability assays should be presented in a clear and structured format to allow for easy comparison of the effects of different concentrations of this compound.

Table 1: Hypothetical Cell Viability Data for this compound Treatment (MTT Assay)

This compound Conc. (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
0 (Vehicle)1.2500.085100.0%
0.11.1880.07295.0%
10.9380.06575.0%
100.6250.05150.0%
500.3130.03325.0%
1000.1560.02112.5%

% Viability is calculated as: (Mean Absorbance of Treated / Mean Absorbance of Vehicle) x 100

Table 2: Hypothetical Cell Viability Data for this compound Treatment (ATP-Based Assay)

This compound Conc. (µM)Mean Luminescence (RLU)Std. Deviation% Viability
0 (Vehicle)850,00042,500100.0%
0.1816,00038,76096.0%
1654,50031,10077.0%
10433,50020,58051.0%
50221,00011,05026.0%
100110,5005,52513.0%

% Viability is calculated as: (Mean RLU of Treated / Mean RLU of Vehicle) x 100

Potential Signaling Pathways

While specific pathways affected by this compound are yet to be fully elucidated, the inhibition of PHPT1 may impact signaling cascades regulated by histidine phosphorylation. Histidine kinases and phosphatases are known to be involved in various cellular processes, including proliferation and survival. A potential, though speculative, pathway is that inhibition of PHPT1 could lead to an accumulation of phosphohistidine on key substrate proteins, which in turn could modulate downstream signaling pathways that control cell cycle progression and apoptosis.

Signaling Pathway cluster_0 Hypothesized Signaling Cascade IA1_8H2 This compound PHPT1 PHPT1 IA1_8H2->PHPT1 Inhibition pHis Substrate-pHis PHPT1->pHis Dephosphorylation Downstream Downstream Signaling pHis->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibition Apoptosis Apoptosis Downstream->Apoptosis Activation

Caption: A hypothetical signaling pathway affected by this compound.

Conclusion

The provided protocols and application notes serve as a foundational guide for researchers investigating the effects of the PHPT1 inhibitor this compound on cell viability. It is imperative to conduct thorough dose-response and time-course studies to determine the specific experimental conditions for each cell line of interest. The results from these assays will be critical in elucidating the therapeutic potential of this compound and understanding the biological consequences of PHPT1 inhibition in various cellular contexts.

Application Notes and Protocols for Western Blot Detection of Histidine Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the detection of protein histidine phosphorylation using Western blotting techniques. The protocol is designed for researchers, scientists, and drug development professionals investigating signaling pathways involving this labile post-translational modification.

Introduction

Protein phosphorylation on histidine residues is a critical but understudied post-translational modification involved in numerous cellular processes.[1][2] Unlike the more stable phosphoesters on serine, threonine, and tyrosine, the phosphoramidate bond in phosphohistidine (pHis) is highly labile, particularly in acidic conditions and at high temperatures.[2][3][4] This instability presents a significant challenge for its detection and characterization.[5][6]

Recent advancements, including the development of specific monoclonal antibodies against 1-phosphohistidine (1-pHis) and 3-phosphohistidine (3-pHis), have enabled more reliable detection of this modification.[2][7][8] This protocol outlines an optimized Western blot procedure to preserve and detect histidine phosphorylation, with specific considerations for sample preparation and antibody selection. While the IA1-8H2 antibody has been noted in the context of phosphohistidine phosphatase (PHPT1) activity, it is not a phosphohistidine-specific antibody.[4] Therefore, this protocol will focus on the use of validated anti-phosphohistidine antibodies for detection, with the option of using an antibody like this compound as a control for the total protein of interest.

Signaling Pathway: Two-Component Signaling

A classic example of a signaling pathway involving histidine phosphorylation is the two-component system, prevalent in bacteria. This pathway facilitates cellular responses to environmental stimuli.

TwoComponentSystem Histidine_Kinase Sensor Histidine Kinase Histidine_Kinase->Histidine_Kinase ADP ADP Histidine_Kinase->ADP Response_Regulator Response Regulator Histidine_Kinase->Response_Regulator Stimulus Environmental Stimulus Stimulus->Histidine_Kinase 1. Signal Perception ATP ATP ATP->Histidine_Kinase Phospho_RR Phosphorylated Response Regulator Gene_Expression Target Gene Expression Phospho_RR->Gene_Expression 4. Cellular Response

Caption: Overview of a bacterial two-component signaling pathway.

Experimental Workflow for Histidine Phosphorylation Western Blot

The following diagram outlines the key steps in the Western blot protocol for detecting histidine-phosphorylated proteins.

WB_Workflow Sample_Prep 1. Sample Preparation (Non-acidic lysis buffer + phosphatase inhibitors) Quantification 2. Protein Quantification Sample_Prep->Quantification SDS_PAGE 3. SDS-PAGE (Run at 4°C) Quantification->SDS_PAGE Transfer 4. Protein Transfer (Wet transfer at 4°C) SDS_PAGE->Transfer Blocking 5. Membrane Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (Anti-pHis Ab, 4°C) Blocking->Primary_Ab Washing1 7. Washing Primary_Ab->Washing1 Secondary_Ab 8. Secondary Antibody Incubation Washing1->Secondary_Ab Washing2 9. Washing Secondary_Ab->Washing2 Detection 10. Signal Detection (Chemiluminescence) Washing2->Detection

Caption: Western blot workflow for phosphohistidine detection.

Quantitative Data Summary

The following tables provide recommended starting concentrations and incubation times for key reagents. Optimization may be required depending on the specific protein of interest and antibodies used.

Table 1: Antibody Dilutions

Antibody TypeStarting DilutionDilution Buffer
Primary Anti-Phosphohistidine (pHis)0.5 µg/mL5% BSA in TBST
Primary Total Protein (e.g., this compound)Varies (see manufacturer's data)5% non-fat milk or BSA in TBST
HRP-conjugated Secondary Antibody1:5,000 - 1:20,0005% non-fat milk or BSA in TBST

Table 2: Incubation Times and Temperatures

StepDurationTemperature
Protein Transfer (Wet)60-90 minutes4°C
Blocking1 hourRoom Temperature
Primary Antibody IncubationOvernight4°C
Secondary Antibody Incubation1 hourRoom Temperature
Washing Steps3 x 10 minutes eachRoom Temperature

Detailed Experimental Protocol

This protocol is optimized to preserve the labile phosphohistidine modification throughout the Western blotting procedure.

Sample Preparation and Lysis

To prevent dephosphorylation and protein degradation, all steps should be performed on ice with pre-chilled buffers and reagents.[9][10]

  • Lysis Buffer (Non-Acidic): 50 mM Tris-HCl (pH 8.5), 150 mM NaCl, 1% Triton X-100, supplemented with fresh protease and phosphatase inhibitor cocktails. The pH of the lysis buffer should be maintained at or above 8.5.[11]

  • Procedure:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a standard assay (e.g., BCA).[12]

SDS-PAGE
  • Sample Preparation:

    • To an aliquot of protein lysate, add an equal volume of 2x Laemmli sample buffer.

    • Heat the samples at 95°C for 5 minutes to denature the proteins.[12]

  • Electrophoresis:

    • Load 20-30 µg of protein lysate per well onto a polyacrylamide gel.[12]

    • Run the gel in pre-chilled SDS-PAGE running buffer at 4°C to minimize heat-induced dephosphorylation.[11]

Protein Transfer

A wet transfer method is recommended as semi-dry transfer can generate heat that may lead to the loss of the phosphohistidine signal.[11]

  • Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol, and 0.05% SDS. The pH should be within a range that preserves the pHis signal.[11]

  • Procedure:

    • Equilibrate the gel, PVDF membrane, and filter paper in ice-cold transfer buffer.

    • Assemble the transfer sandwich and perform the transfer at 100V for 60-90 minutes at 4°C.

Immunoblotting
  • Blocking:

    • After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent, as it contains the phosphoprotein casein, which can cause high background.[13]

  • Primary Antibody Incubation:

    • Dilute the anti-phosphohistidine antibody in 5% BSA in TBST to a final concentration of approximately 0.5 µg/mL.[11]

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[11]

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST at room temperature.[11]

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) in 5% BSA or non-fat milk in TBST (typically 1:5,000 to 1:20,000).[11]

    • Incubate the membrane for 1 hour at room temperature with gentle agitation.

  • Final Washing:

    • Wash the membrane three times for 10 minutes each with TBST at room temperature.

Detection
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

Stripping and Reprobing for Total Protein (Optional)

To confirm that changes in the phosphohistidine signal are not due to variations in protein loading, the membrane can be stripped and reprobed with an antibody against the total protein of interest (e.g., this compound).

  • Use a commercial stripping buffer or a mild stripping protocol to remove the primary and secondary antibodies.

  • After stripping, wash the membrane thoroughly and re-block before incubating with the primary antibody for the total protein.

  • Proceed with the secondary antibody and detection steps as described above. Fluorescent Western blotting can also be utilized to detect both the phosphorylated and total protein on the same membrane without stripping.[13]

References

Application Notes and Protocols: IA1-8H2 as a Tool for Studying Ion Channel Dephosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphorylation status of ion channels is a critical determinant of their activity and plays a pivotal role in regulating cellular excitability, signaling, and homeostasis.[1] Protein phosphatases, by removing phosphate groups, act as key negative regulators in these processes.[1] A growing area of interest is the role of protein histidine phosphatases, and their specific impact on ion channel function.[2] One such phosphatase, Protein Histidine Phosphatase 1 (PHPT1), has been identified as a regulator of specific ion channels, including the calcium-activated potassium channel KCa3.1 and the transient receptor potential cation channel TRPV5.[3][4]

IA1-8H2 is a potent, non-covalent, and non-competitive inhibitor of PHPT1 with an IC50 of 3.4 μM.[3] This small molecule provides a valuable pharmacological tool to investigate the physiological and pathological roles of PHPT1-mediated dephosphorylation of ion channels. By inhibiting PHPT1, this compound can be used to increase the phosphorylation level of its substrate ion channels, thereby modulating their activity. These application notes provide an overview of the utility of this compound in studying ion channel dephosphorylation and detailed protocols for its use in key experiments.

Mechanism of Action

This compound specifically inhibits the enzymatic activity of PHPT1.[3] PHPT1, in turn, dephosphorylates specific histidine residues on target proteins.[5][6] In the context of ion channels, PHPT1 has been shown to dephosphorylate Histidine 358 on the KCa3.1 channel and Histidine 711 on the TRPV5 channel.[5][6] This dephosphorylation event leads to the inhibition of these channels.[5][6] By applying this compound, researchers can block this dephosphorylation, leading to a hyper-phosphorylated state of the ion channel and a subsequent alteration of its function.

IA1_8H2 This compound PHPT1 PHPT1 (Protein Histidine Phosphatase 1) IA1_8H2->PHPT1 Inhibits IonChannel_P Ion Channel-P (Active/Phosphorylated) PHPT1->IonChannel_P Dephosphorylates IonChannel Ion Channel (Inactive/Dephosphorylated) IonChannel_P->IonChannel IonChannel->IonChannel_P Kinase Histidine Kinase (e.g., NDPK-B) Kinase->IonChannel Phosphorylates

Caption: Signaling pathway of this compound action.

Applications

This compound can be utilized in a variety of research applications to dissect the role of PHPT1 in ion channel regulation:

  • Investigating the role of histidine phosphorylation in ion channel gating and kinetics: By inhibiting dephosphorylation, the specific effects of sustained histidine phosphorylation on channel open probability, conductance, and activation/inactivation kinetics can be studied.

  • Elucidating signaling pathways involving PHPT1 and ion channels: this compound can be used to probe the upstream and downstream components of signaling cascades that are modulated by the phosphorylation state of specific ion channels.

  • Screening for novel therapeutics: In disease models where ion channel dysregulation is implicated, this compound can serve as a tool compound to validate PHPT1 as a potential drug target.

Data Presentation

The following tables present hypothetical quantitative data representing the expected outcomes of experiments using this compound to study the dephosphorylation of KCa3.1 and TRPV5 channels. These are intended as examples for data presentation and interpretation.

Table 1: Effect of this compound on KCa3.1 Channel Activity (Whole-Cell Patch Clamp)

Treatment GroupThis compound Concentration (µM)Peak Outward Current (pA/pF) at +40 mVFold Change vs. Control
Vehicle Control015.2 ± 2.11.0
This compound125.8 ± 3.51.7
This compound3.4 (IC50)38.0 ± 4.22.5
This compound1050.1 ± 5.53.3
PHPT1 Overexpression-5.5 ± 1.00.4
PHPT1 Overexpression + this compound (3.4 µM)3.420.3 ± 2.81.3

Table 2: Effect of this compound on TRPV5 Phosphorylation (Immunoprecipitation and Western Blot)

Treatment GroupThis compound Concentration (µM)Relative Phospho-Histidine Level (Normalized to Total TRPV5)Fold Change vs. Control
Vehicle Control01.0 ± 0.11.0
This compound11.8 ± 0.21.8
This compound3.4 (IC50)2.7 ± 0.32.7
This compound103.9 ± 0.43.9
PHPT1 Knockdown (shRNA)-3.5 ± 0.33.5

Experimental Protocols

Protocol 1: Electrophysiological Recording of KCa3.1 Channel Activity

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on KCa3.1 channel currents in a heterologous expression system (e.g., HEK293 cells stably expressing KCa3.1).

cluster_0 Cell Preparation cluster_1 Patch Clamp Recording cluster_2 Data Analysis CellCulture Culture HEK293-KCa3.1 cells Transfection Transfect with GFP (optional) CellCulture->Transfection Plating Plate on coverslips Transfection->Plating Patch Establish whole-cell configuration Plating->Patch RecordBaseline Record baseline KCa3.1 currents Patch->RecordBaseline ApplyIA1_8H2 Perfuse with this compound RecordBaseline->ApplyIA1_8H2 RecordTreatment Record currents post-treatment ApplyIA1_8H2->RecordTreatment MeasureCurrent Measure current amplitude RecordTreatment->MeasureCurrent Normalize Normalize to cell capacitance MeasureCurrent->Normalize Compare Compare pre- and post-treatment Normalize->Compare

Caption: Workflow for electrophysiological recording.

Materials:

  • HEK293 cells stably expressing human KCa3.1

  • Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Poly-L-lysine coated glass coverslips

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH

  • Internal solution (in mM): 145 K-aspartate, 2 MgCl2, 10 HEPES, 10 EGTA, 3.5 CaCl2 (for ~200 nM free Ca2+), 2 ATP-Mg, 0.1 GTP-Na, pH 7.2 with KOH

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

Procedure:

  • Cell Preparation:

    • Culture HEK293-KCa3.1 cells in standard conditions.

    • 24-48 hours before recording, plate cells onto poly-L-lysine coated glass coverslips at a low density.

  • Electrophysiology:

    • Place a coverslip with cells in the recording chamber and perfuse with external solution.

    • Using a borosilicate glass micropipette (2-4 MΩ resistance) filled with internal solution, form a gigaohm seal with a target cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Record baseline KCa3.1 currents by applying voltage ramps or steps (e.g., from -120 mV to +60 mV).

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound (and a corresponding concentration of DMSO in the vehicle control).

    • After a stable effect is observed (typically 3-5 minutes), record KCa3.1 currents again.

  • Data Analysis:

    • Measure the peak outward current at a specific voltage (e.g., +40 mV).

    • Normalize the current to the cell capacitance to obtain current density (pA/pF).

    • Compare the current density before and after the application of this compound.

    • Generate dose-response curves to determine the EC50 of this compound on KCa3.1 activity.

Protocol 2: In Vitro Dephosphorylation of TRPV5 by PHPT1

This protocol describes an in vitro assay to measure the direct dephosphorylation of immunoprecipitated TRPV5 by recombinant PHPT1 and the inhibitory effect of this compound.

cluster_0 Substrate Preparation cluster_1 Dephosphorylation Reaction cluster_2 Detection CellLysis Lyse cells expressing phosphorylated TRPV5 Immunoprecipitation Immunoprecipitate TRPV5 CellLysis->Immunoprecipitation Incubate Incubate IP-TRPV5 with recombinant PHPT1 +/- this compound Immunoprecipitation->Incubate SDS_PAGE SDS-PAGE Incubate->SDS_PAGE WesternBlot Western Blot with anti-phospho-histidine Ab SDS_PAGE->WesternBlot

Caption: Workflow for in vitro dephosphorylation assay.

Materials:

  • Cells overexpressing a tagged version of TRPV5 (e.g., FLAG-TRPV5)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-FLAG antibody and Protein A/G agarose beads

  • Recombinant active PHPT1

  • Phosphatase buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)

  • This compound stock solution

  • SDS-PAGE gels and Western blotting reagents

  • Anti-phospho-histidine antibody and anti-FLAG antibody

Procedure:

  • Substrate Preparation:

    • Lyse cells expressing FLAG-TRPV5 that has been stimulated to induce phosphorylation (e.g., by co-expression with a histidine kinase like NDPK-B).

    • Immunoprecipitate FLAG-TRPV5 from the cell lysate using an anti-FLAG antibody and Protein A/G agarose beads.

    • Wash the beads extensively with lysis buffer and then with phosphatase buffer.

  • Dephosphorylation Reaction:

    • Resuspend the beads with immunoprecipitated TRPV5 in phosphatase buffer.

    • Divide the bead suspension into separate tubes for different conditions (e.g., no PHPT1, PHPT1 alone, PHPT1 + different concentrations of this compound).

    • Pre-incubate the "PHPT1 + this compound" tubes with this compound for 15 minutes at room temperature.

    • Initiate the reaction by adding recombinant PHPT1 to the respective tubes.

    • Incubate at 30°C for 30-60 minutes with gentle agitation.

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Detection:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-phospho-histidine antibody to detect the phosphorylation status of TRPV5.

    • Strip and re-probe the membrane with an anti-FLAG antibody to determine the total amount of immunoprecipitated TRPV5.

    • Quantify the band intensities to determine the relative phosphorylation level in each condition.

Conclusion

This compound represents a specific and potent tool for the investigation of PHPT1-mediated ion channel dephosphorylation. Its use in combination with electrophysiological and biochemical assays will enable a deeper understanding of the role of histidine phosphorylation in regulating ion channel function in both health and disease, and may aid in the development of novel therapeutic strategies targeting this signaling pathway.

References

Application Notes and Protocols for High-Throughput Screening of PHPT1 Substrates Using IA1-8H2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein histidine phosphatase 1 (PHPT1) is a key enzyme in cellular signaling, catalyzing the dephosphorylation of histidine residues in a variety of protein substrates. Its involvement in numerous biological processes, including signal transduction, cell proliferation, and metabolism, has implicated it in diseases such as cancer and liver fibrosis. The identification of novel PHPT1 substrates is crucial for a deeper understanding of its physiological roles and for the development of new therapeutic strategies.

These application notes provide a comprehensive guide to employing a high-throughput screening (HTS) campaign to identify novel substrates of PHPT1. The protocols leverage IA1-8H2, a known non-covalent and non-competitive inhibitor of PHPT1, as a critical tool for assay validation and distinguishing true substrates. This document outlines the necessary materials, detailed experimental procedures, data analysis, and visual workflows to facilitate the successful execution of these screens.

Quantitative Data Summary

For effective experimental design and data interpretation, key quantitative parameters related to PHPT1 and its inhibitor this compound are summarized below.

ParameterValueDescriptionReference
This compound IC50 3.4 µMThe half maximal inhibitory concentration of this compound against PHPT1 activity.
This compound Inhibition Type Non-competitive, Non-covalentThis compound does not compete with the substrate for the active site and binds reversibly.
Norstictic Acid KI 90 ± 20 μMThe inhibition constant for the time-dependent, covalent inhibitor Norstictic acid.
Norstictic Acid kinact 1.7 ± 0.1 min–1The rate of inactivation of PHPT1 by the covalent inhibitor Norstictic acid.
PHPT1 Dephosphorylation Rate (Phosphorylated Histone H4) 0.3-0.6 mol·sec-1 per mol PHPT1The rate of dephosphorylation of a known protein substrate by recombinant human PHPT1.

Signaling Pathway of PHPT1

PHPT1 acts as a negative regulator in signaling pathways by dephosphorylating key proteins. A notable example is its role in modulating the activity of ion channels and metabolic enzymes that are phosphorylated by Nucleoside Diphosphate Kinases (NDPKs), such as NME1 and NME2.

PHPT1_Signaling_Pathway cluster_activation Upstream Activation cluster_phosphorylation Substrate Phosphorylation cluster_dephosphorylation PHPT1-mediated Dephosphorylation cluster_inhibition Inhibition of PHPT1 Signal Signal NDPK NDPK Signal->NDPK Activates Substrate Substrate (Inactive/Active) NDPK->Substrate ATP->ADP Substrate_P Substrate-P (Active/Inactive) Substrate_P->Substrate Pi Cellular_Response Cellular_Response Substrate_P->Cellular_Response Leads to Substrate->Substrate_P pHis PHPT1 PHPT1 PHPT1->Substrate_P IA1_8H2 This compound IA1_8H2->PHPT1 Inhibits

Caption: PHPT1 signaling pathway showcasing substrate phosphorylation by NDPK and dephosphorylation by PHPT1, which is inhibited by this compound.

High-Throughput Screening Workflow

A robust HTS campaign for identifying novel PHPT1 substrates involves a multi-stage process, from a primary screen to identify initial hits, followed by secondary and tertiary assays for validation and characterization.

HTS_Workflow Start Start Primary_Screen Primary HTS: Fluorescence-based Assay (e.g., DiFMUP) Start->Primary_Screen Hit_Identification Initial Hit Identification Primary_Screen->Hit_Identification Secondary_Screen_1 Secondary Assay 1: Dose-Response Curve Hit_Identification->Secondary_Screen_1 Confirmed Hits Secondary_Screen_2 Secondary Assay 2: Orthogonal Assay (e.g., Phosphate Detection) Secondary_Screen_1->Secondary_Screen_2 Counter_Screen Counter-Screen: This compound Inhibition Assay Secondary_Screen_2->Counter_Screen Validated_Hits Validated Substrate Candidates Counter_Screen->Validated_Hits Specific Hits Tertiary_Assay Tertiary Assays: Substrate-Trapping Mutant Pulldown Validated_Hits->Tertiary_Assay Final_Validation Final Validated Substrates Tertiary_Assay->Final_Validation

Caption: A comprehensive workflow for the high-throughput screening and validation of novel PHPT1 substrates.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening for PHPT1 Activity

This protocol utilizes a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which upon dephosphorylation by PHPT1, produces a highly fluorescent product, allowing for a sensitive and continuous measurement of enzyme activity.

Materials:

  • Recombinant human PHPT1

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.005% Tween-20

  • This compound (for positive control of inhibition)

  • Test compound library (e.g., phosphorylated peptide library)

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Compound Plating: Dispense 50 nL of each test compound from the library into the wells of a 384-well plate. For control wells, add DMSO (negative control) or this compound at a final concentration of 10 µM (positive control for inhibition).

  • Enzyme Preparation: Prepare a solution of recombinant PHPT1 in assay buffer to a final concentration of 80 nM.

  • Enzyme Addition: Add 1.5 µL of the PHPT1 solution to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Preparation: Prepare a solution of DiFMUP in assay buffer to a final concentration of 2.95 mM.

  • Reaction Initiation: Add 1.5 µL of the DiFMUP solution to each well to initiate the enzymatic reaction. The final reaction volume is 3 µL with final concentrations of 40 nM PHPT1 and 1.475 mM DiFMUP.

  • Signal Detection: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at 1-minute intervals for 15-30 minutes.

  • Data Analysis: Calculate the rate of the reaction (slope of fluorescence vs. time). Identify compounds that significantly alter the reaction rate compared to the DMSO control.

Protocol 2: Secondary Assay - Orthogonal Screen using Phosphate Detection

This protocol validates the hits from the primary screen using a different detection method that measures the inorganic phosphate (Pi) released during the dephosphorylation reaction. This helps to eliminate false positives arising from fluorescence interference.

Materials:

  • Validated hits from the primary screen

  • Recombinant human PHPT1

  • A known phosphopeptide substrate of PHPT1 (e.g., a peptide containing phosphohistidine)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT

  • 384-well clear microplates

  • Absorbance plate reader (620-640 nm)

Procedure:

  • Compound Plating: Prepare serial dilutions of the hit compounds in DMSO and dispense into a 384-well plate.

  • Reaction Mixture Preparation: In each well, prepare a reaction mixture containing assay buffer, 40 nM PHPT1, and the phosphopeptide substrate at a concentration equivalent to its Km.

  • Reaction Initiation: Add the diluted hit compounds to the reaction mixture.

  • Incubation: Incubate the plate at 30°C for 30 minutes.

  • Reaction Termination and Phosphate Detection: Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions. This reagent will form a colored complex with the released inorganic phosphate.

  • Signal Detection: After a color development period (typically 15-30 minutes), measure the absorbance at the appropriate wavelength.

  • Data Analysis: Construct dose-response curves for each hit compound and determine their IC50 or EC50 values.

Protocol 3: Counter-Screen with this compound

This protocol is designed to confirm that the activity of the validated hits is indeed dependent on PHPT1. By demonstrating that the observed effect is abolished in the presence of the specific PHPT1 inhibitor this compound, the specificity of the hit compound for the PHPT1-mediated reaction is confirmed.

Materials:

  • Validated hit compounds

  • Recombinant human PHPT1

  • Fluorogenic or phosphopeptide substrate

  • This compound

  • Assay Buffer

  • Appropriate microplates and plate reader for the chosen assay format

Procedure:

  • Assay Setup: Set up the primary or secondary assay as described above with the validated hit compound at a concentration that produces a significant effect (e.g., EC80).

  • Inhibitor Addition: In parallel wells, include a condition where this compound is added at a concentration of at least 5-fold its IC50 (e.g., 17 µM) in addition to the hit compound.

  • Control Wells: Include control wells with:

    • DMSO only (basal activity)

    • Hit compound only

    • This compound only

  • Reaction and Detection: Initiate the reaction and measure the signal as previously described.

  • Data Analysis: Compare the activity in the presence of the hit compound alone to the activity in the presence of both the hit compound and this compound. A significant reduction in the effect of the hit compound by this compound indicates that the hit's mechanism is dependent on PHPT1 activity.

Protocol 4: Substrate Validation using Substrate-Trapping Mutants

For high-priority validated hits, this protocol provides a method to confirm a direct interaction between the putative substrate and PHPT1. It utilizes a catalytically inactive "substrate-trapping" mutant of PHPT1 that can bind to but not dephosphorylate its substrates, allowing for their capture and identification.

Materials:

  • Expression vector for a catalytically inactive PHPT1 mutant (e.g., H53A) with an affinity tag (e.g., GST or His-tag)

  • Cell line of interest

  • Cell lysis buffer

  • Affinity purification beads (e.g., Glutathione-Sepharose or Ni-NTA agarose)

  • Antibodies against the putative substrate (if known) or for mass spectrometry analysis

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Expression of Trapping Mutant: Express and purify the tagged PHPT1 substrate-trapping mutant from a suitable expression system (e.g., E. coli).

  • Cell Lysate Preparation: Prepare a cell lysate from the cell line of interest under conditions that preserve protein phosphorylation.

  • Pulldown Assay:

    • Incubate the purified PHPT1 trapping mutant with the cell lysate to allow for binding to its substrates.

    • As a negative control, incubate the lysate with the affinity tag alone or a wild-type PHPT1 (which will have a transient interaction).

    • Capture the PHPT1 mutant and its bound proteins using the affinity beads.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution and Analysis: Elute the bound proteins from the beads.

  • Identification: Analyze the eluted proteins by:

    • Western Blotting: If a specific antibody is available for the putative substrate.

    • Mass Spectrometry: For unbiased identification of all proteins that interact with the PHPT1 trapping mutant.

  • Confirmation: A protein that is specifically pulled down by the PHPT1 trapping mutant and not by the controls is a strong candidate for a direct substrate of PHPT1.

Troubleshooting & Optimization

Technical Support Center: IA1-8H2 Handling in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the solubility and stability of IA1-8H2 when working with Dimethyl Sulfoxide (DMSO). Given the lack of specific data for a compound designated "this compound," this document outlines general best practices and experimental protocols applicable to novel or poorly characterized small molecules.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for dissolving this compound in DMSO?

For a new compound, it is advisable to start with a commonly used stock concentration, such as 10 mM. If the compound's molecular weight is known, this allows for straightforward dilutions for downstream experiments. If solubility issues are encountered, a lower starting concentration may be necessary.

Q2: My this compound is not fully dissolving in DMSO. What should I do?

If you observe particulates or cloudiness in your this compound/DMSO solution, please refer to the troubleshooting guide below for a step-by-step approach to address solubility challenges. Common techniques include gentle heating, vortexing, and sonication.

Q3: How should I store my this compound stock solution in DMSO?

DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds.[1][2][3][4] For long-term storage, it is recommended to aliquot your stock solution into single-use vials to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C in a desiccated environment. While many compounds are stable in DMSO, it is crucial to perform a stability assessment for your specific molecule.[5]

Q4: Can water content in DMSO affect the stability of this compound?

Yes, the presence of water in DMSO can impact compound stability. DMSO is hygroscopic and will readily absorb moisture from the air. For sensitive compounds, it is recommended to use anhydrous DMSO and handle it under inert gas (e.g., argon or nitrogen) to minimize water absorption. However, a study has shown that 85% of compounds in a test library were stable in a DMSO/water (90/10) mixture for up to 2 years at 4°C, suggesting that the impact of water is compound-dependent.[5]

Q5: For how long can I expect my this compound stock solution to be stable in DMSO?

The stability of any compound in DMSO is highly variable and depends on its chemical structure. It is essential to empirically determine the stability of this compound in your specific storage conditions. A general experimental protocol for assessing stability is provided in this guide.

Troubleshooting Guide: this compound Solubility in DMSO

This guide will help you address common issues encountered when dissolving this compound in DMSO.

Initial Observation: Precipitate or Cloudiness in Solution

If you observe that this compound is not fully dissolving in DMSO at your desired concentration, follow this workflow:

G cluster_0 A Start: this compound powder + DMSO B Vortex solution thoroughly (2-5 minutes) A->B C Visually inspect for dissolved compound B->C D Is the solution clear? C->D E Solution is ready for use/ Proceed to stability testing D->E Yes F Apply gentle heating (30-40°C) with agitation D->F No G Is the solution clear? F->G G->E Yes H Sonicate the solution (5-15 minutes) G->H No I Is the solution clear? H->I I->E Yes J Prepare a more dilute solution I->J No K Consider alternative solvents or formulation strategies J->K

Troubleshooting workflow for this compound solubility in DMSO.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in DMSO

Objective: To determine the maximum solubility of this compound in DMSO at room temperature.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Vortex mixer

  • Sonicator bath

  • Analytical balance

  • Microcentrifuge tubes

Methodology:

  • Prepare a Saturated Solution:

    • Weigh out an excess amount of this compound (e.g., 5-10 mg) into a microcentrifuge tube.

    • Add a small, precise volume of DMSO (e.g., 100 µL).

    • Vortex the mixture vigorously for 5 minutes.

    • Sonicate the mixture for 15 minutes.

    • Allow the suspension to equilibrate at room temperature for at least 2 hours, protected from light.

  • Isolate the Supernatant:

    • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

    • Carefully transfer a known volume of the clear supernatant to a new tube.

  • Quantify the Solute:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of a quantitative analytical method (e.g., HPLC-UV, LC-MS).

    • Analyze the diluted sample to determine the concentration of this compound.

    • Calculate the original concentration in the DMSO supernatant, which represents the solubility.

Protocol 2: Assessment of this compound Stability in DMSO

Objective: To evaluate the stability of this compound in a DMSO stock solution over time under different storage conditions.

Materials:

  • 10 mM stock solution of this compound in anhydrous DMSO

  • HPLC-UV or LC-MS system

  • Incubators/refrigerators/freezers set to desired temperatures (e.g., Room Temperature, 4°C, -20°C)

Methodology:

G cluster_0 A Prepare 10 mM stock of This compound in DMSO B Analyze at Time 0 (e.g., by HPLC) to establish initial purity (100%) A->B C Aliquot stock solution into multiple vials for each storage condition B->C D Store aliquots at: - Room Temperature - 4°C - -20°C C->D E Analyze aliquots at specified time points (e.g., 24h, 48h, 1 week, 1 month) D->E F Compare purity at each time point to the Time 0 sample E->F G Determine the percentage of This compound remaining F->G

Experimental workflow for assessing this compound stability in DMSO.

Data Analysis:

The stability of this compound is determined by comparing the peak area of the parent compound at each time point to the peak area at Time 0. A decrease in the parent peak area, potentially accompanied by the appearance of new peaks (degradants), indicates instability. The results can be presented in a table.

Quantitative Data Summary

As no specific quantitative data for this compound solubility and stability in DMSO is publicly available, a template for recording your experimental findings is provided below.

Table 1: Solubility of this compound in DMSO

ParameterValue
Temperature (°C)
Solubility (mg/mL)
Molar Solubility (M)

Table 2: Stability of this compound in DMSO (10 mM Stock)

Storage ConditionTime Point% Remaining this compoundObservations
Room Temperature0100%Clear solution
24 hours
1 week
4°C0100%Clear solution
1 week
1 month
-20°C0100%Clear solution
1 month
3 months

References

Troubleshooting IA1-8H2 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues with IA1-8H2 precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended use?

This compound is a potent and selective small molecule inhibitor of phosphoinositide 3-kinase (PI3K). It is intended for in vitro studies to investigate the role of the PI3K/Akt/mTOR signaling pathway in various cellular processes, including cell growth, proliferation, and survival. Due to its hydrophobic nature, this compound may have limited solubility in aqueous solutions like cell culture media.

Q2: Why is my this compound precipitating in the cell culture media?

Precipitation of this compound in cell culture media can be attributed to several factors:

  • Exceeding Solubility Limit: The concentration of this compound in the media may have surpassed its maximum solubility.

  • Improper Dissolution: The initial stock solution may not have been prepared correctly, leading to the formation of micro-precipitates that become more visible upon dilution in the media.

  • Media Composition: Components in the cell culture media, such as salts, proteins (especially in serum), and pH, can influence the solubility of this compound.

  • Temperature Effects: A decrease in temperature, for instance, when moving the media from a 37°C incubator to a cooler environment for observation, can reduce the solubility of the compound.

  • Solvent Shock: Adding a highly concentrated stock solution (e.g., in 100% DMSO) directly to the aqueous media can cause the compound to rapidly precipitate out of solution.

Q3: Can I pre-dissolve this compound in a solvent before adding it to the media?

Yes, it is highly recommended to first prepare a concentrated stock solution of this compound in an appropriate organic solvent. The choice of solvent is critical for maintaining the stability and solubility of the compound.

Q4: What are the potential impacts of this compound precipitation on my experimental results?

The precipitation of this compound can have significant negative impacts on your experiments:

  • Inaccurate Dosing: The actual concentration of the soluble, active compound will be lower than intended, leading to unreliable and non-reproducible results.

  • Cellular Toxicity: The precipitate particles may exert cytotoxic effects on the cells, independent of the pharmacological activity of this compound.

  • Confounding Artifacts: The presence of a precipitate can interfere with certain assays, such as those involving light microscopy or absorbance/fluorescence readings.

Troubleshooting Guide for this compound Precipitation

If you observe a cloudy appearance or visible particulate matter in your cell culture media after the addition of this compound, please follow this step-by-step guide to identify and resolve the issue.

Troubleshooting Workflow

start Precipitation Observed check_conc 1. Verify Final Concentration Is it above the recommended limit? start->check_conc conc_high Reduce final concentration check_conc->conc_high Yes check_stock 2. Review Stock Solution Prep Was it fully dissolved in an appropriate solvent (e.g., DMSO)? check_conc->check_stock No end Issue Resolved conc_high->end stock_bad Prepare fresh stock solution (See Protocol 1) check_stock->stock_bad No check_media 3. Examine Media Addition Technique Was the stock solution added dropwise while swirling the media? check_stock->check_media Yes stock_bad->end media_bad Improve dilution technique (pre-warm media, add stock slowly) check_media->media_bad No solubility_test 4. Perform a Solubility Test (See Protocol 2) check_media->solubility_test Yes media_bad->end solubility_test->end

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (at 25°C)
DMSO≥ 50 mg/mL
Ethanol≥ 25 mg/mL
PBS (pH 7.2)< 0.1 mg/mL

Table 2: Maximum Soluble Concentration of this compound in Cell Culture Media

Media TypeSerum ConcentrationMax. Soluble Concentration
DMEM10% FBS~15 µM
RPMI-164010% FBS~12 µM
DMEM0% FBS (Serum-Free)~5 µM
RPMI-16400% FBS (Serum-Free)~3 µM

Note: These values are approximate and may vary depending on the specific media formulation and lot.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Warm the this compound vial: Allow the vial of this compound (powder form) to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the required volume of high-purity DMSO to the vial to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial to 37°C for 5-10 minutes to aid dissolution.

  • Visual Inspection: Ensure that no particulate matter is visible in the solution. The stock solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Determination of this compound Solubility in Cell Culture Media
  • Media Preparation: Prepare several tubes containing 1 mL of your specific cell culture media (including serum and other supplements).

  • Serial Dilution: Prepare a serial dilution of your this compound stock solution to create a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM).

  • Addition to Media: Add the corresponding volume of the diluted stock solution to each tube of media. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all tubes and is below a cytotoxic level (typically <0.5%).

  • Incubation: Incubate the tubes under standard cell culture conditions (37°C, 5% CO₂) for a period that mimics your experimental timeline (e.g., 24 hours).

  • Observation: After incubation, visually inspect each tube for signs of precipitation. For a more quantitative assessment, you can measure the absorbance at a wavelength where the precipitate scatters light (e.g., 600 nm). The highest concentration that remains clear is the maximum soluble concentration in that media.

Mechanism of Action

This compound is designed to inhibit the PI3K enzyme, a critical node in a signaling pathway that is often dysregulated in various diseases.

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation IA1_8H2 This compound IA1_8H2->PI3K

Potential off-target effects of IA1-8H2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of IA1-8H2, a non-covalent, non-competitive inhibitor of Protein Histidine Phosphatase T1 (PHPT1). This guide is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known on-target activity of this compound?

This compound is a potent, non-covalent, and non-competitive inhibitor of Protein Histidine Phosphatase T1 (PHPT1) with an IC50 of 3.4 μM. It is an analog of the fungal natural product illudalic acid.

Q2: What are the potential off-target effects of this compound?

While specific off-target screening data for this compound is not extensively published, its parent compound class, illudalic acid analogs, are known to exhibit cross-reactivity with protein tyrosine phosphatases (PTPs), particularly the Leukocyte Common Antigen-Related (LAR) subfamily. Therefore, researchers should consider the potential for this compound to inhibit other phosphatases, especially tyrosine phosphatases.

Q3: How can I determine if this compound is exhibiting off-target effects in my cellular model?

If you observe phenotypic changes in your cellular experiments that cannot be directly attributed to the inhibition of PHPT1, it is prudent to investigate potential off-target effects. This could manifest as unexpected changes in signaling pathways regulated by tyrosine phosphatases or other unforeseen cellular responses.

Q4: Are there known structurally related phosphatases I should be concerned about?

Yes, given the known cross-reactivity of illudalic acid analogs, particular attention should be paid to members of the LAR subfamily of protein tyrosine phosphatases (LAR-PTPs). It would also be advisable to assess activity against other structurally related or functionally opposing phosphatases relevant to your experimental system.

Troubleshooting Guide: Investigating Off-Target Effects

This guide provides structured approaches to troubleshoot and investigate potential off-target effects of this compound.

Problem 1: Unexpected Phenotypic Changes Observed

You observe cellular effects that are not consistent with the known function of PHPT1 inhibition.

Logical Relationship for Troubleshooting Unexpected Phenotypes

A Unexpected Phenotype Observed B Hypothesize Potential Off-Target(s) A->B Based on literature (e.g., LAR-PTPs) C Perform In Vitro Selectivity Assays B->C Biochemical assays D Conduct Cellular Target Engagement Assays B->D Cell-based assays F Interpret Results & Refine Hypothesis C->F E Analyze Downstream Signaling Pathways D->E Western Blot, Mass Spec E->F

Caption: Troubleshooting workflow for unexpected phenotypes.

Possible Cause: The observed phenotype may be due to this compound inhibiting one or more off-target proteins.

Suggested Solutions:

  • Literature Review: Investigate signaling pathways that could lead to the observed phenotype and identify key phosphatases or kinases in those pathways as potential off-targets.

  • In Vitro Selectivity Profiling: Test the inhibitory activity of this compound against a panel of purified phosphatases, with a focus on protein tyrosine phosphatases, especially the LAR subfamily.

  • Cellular Target Engagement: Use techniques like cellular thermal shift assay (CETSA) or immunoprecipitation followed by mass spectrometry to identify proteins that bind to this compound in your cellular model.

  • Control Experiments: Include a structurally related but inactive compound as a negative control to ensure the observed effects are due to the specific activity of this compound.

Problem 2: Inconsistent Results Between Different Cell Lines

The effects of this compound vary significantly when tested in different cell lines.

Possible Cause: The expression levels of the on-target (PHPT1) and potential off-targets may differ between cell lines, leading to varied responses.

Suggested Solutions:

  • Target Expression Analysis: Quantify the protein expression levels of PHPT1 and key potential off-target phosphatases (e.g., members of the LAR subfamily) in the cell lines being used via Western Blot or qPCR.

  • Dose-Response Curves: Generate comprehensive dose-response curves for this compound in each cell line to determine if the potency (IC50) correlates with the expression levels of the target or potential off-targets.

Quantitative Data Summary

Currently, published quantitative data on the selectivity of this compound is limited. The primary reported value is its potency against its intended target, PHPT1.

Table 1: On-Target Potency of this compound

TargetIC50 (μM)Inhibition TypeAssay Conditions
PHPT13.4Non-covalent, Non-competitiveIn vitro biochemical assay

Data sourced from Wang H, et al. (2023).

Experimental Protocols

Protocol 1: In Vitro Phosphatase Selectivity Assay

This protocol outlines a general method to assess the selectivity of this compound against a panel of purified phosphatases.

Workflow for In Vitro Selectivity Screening

A Prepare Serial Dilutions of this compound B Incubate this compound with Purified Phosphatases A->B C Add Phosphatase Substrate B->C D Measure Phosphatase Activity C->D E Calculate IC50 Values D->E

Caption: Workflow for in vitro phosphatase selectivity screening.

Materials:

  • Purified recombinant human phosphatases (e.g., PTPRD, PTPRS, PTPRF, PTP1B)

  • This compound

  • Appropriate phosphatase assay buffer

  • Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) for PTPs)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the purified phosphatase to each well.

  • Add the diluted this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Initiate the reaction by adding the phosphatase substrate.

  • Monitor the dephosphorylation of the substrate over time using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNPP).

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the IC50 value for each phosphatase by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cellular Western Blot for Off-Target Pathway Analysis

This protocol is designed to investigate if this compound affects signaling pathways commonly regulated by tyrosine phosphatases.

Signaling Pathway Analysis Workflow

Technical Support Center: IA1-8H2 Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for non-specific binding of the IA1-8H2 monoclonal antibody in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem?

Non-specific binding refers to the attachment of the this compound antibody to unintended proteins or surfaces within your experimental setup, rather than to its specific target antigen. This can lead to high background signals, false-positive results, and misinterpretation of data.[1][2] Controlling for non-specific binding is crucial for obtaining accurate and reliable results.

Q2: What are the common causes of non-specific binding for monoclonal antibodies like this compound?

Several factors can contribute to the non-specific binding of monoclonal antibodies:

  • Ionic and Hydrophobic Interactions: Antibodies can non-specifically adhere to surfaces and other proteins due to electrostatic or hydrophobic forces.[2][3]

  • High Antibody Concentration: Using an excessive concentration of the this compound antibody increases the likelihood of it binding to low-affinity, non-target sites.[4][5]

  • Inadequate Blocking: Failure to properly block all unoccupied surfaces of the microplate wells, membrane, or tissue with an appropriate blocking agent can leave sites open for non-specific antibody attachment.[4][6]

  • Insufficient Washing: Inadequate washing steps may not effectively remove unbound or weakly bound antibodies, leading to a higher background signal.[7]

  • Contamination: Contaminated reagents, buffers, or samples can introduce substances that interfere with the specific antibody-antigen interaction.[7][8]

Troubleshooting Non-Specific Binding of this compound

This guide provides a systematic approach to identifying and resolving issues with non-specific binding of the this compound antibody.

Step 1: Initial Assessment and Control Experiments

Before making significant changes to your protocol, it's essential to confirm that the observed signal is indeed due to non-specific binding of this compound.

Recommended Control Experiments:

  • Secondary Antibody Only Control: This control, where the primary antibody (this compound) is omitted, helps determine if the secondary antibody is contributing to the background signal.[4][9]

  • Isotype Control: An isotype control is an antibody of the same immunoglobulin class and from the same host species as this compound but is not specific to the target antigen. This helps to differentiate between specific binding and non-specific binding due to the Fc portion of the antibody.

  • No Antibody Control: This control, where no antibodies are added, helps to identify background signal originating from the sample or other reagents.

cluster_controls Control Experiments for this compound cluster_interpretation Interpretation control1 Secondary Antibody Only interp1 High signal suggests secondary antibody issue control1->interp1 control2 Isotype Control interp2 High signal suggests non-specific primary antibody binding control2->interp2 control3 No Antibody Control interp3 High signal suggests sample/reagent issue control3->interp3

Caption: Control experiments to diagnose non-specific binding.

Step 2: Optimizing the Experimental Protocol

If the control experiments indicate that this compound is the source of the non-specific binding, the following protocol optimizations should be considered.

An excessive concentration of the primary antibody is a frequent cause of non-specific binding.[4][10]

Experimental Protocol: Antibody Titration

  • Prepare a series of dilutions of the this compound antibody. A good starting point is to test a range from half to double the manufacturer's recommended concentration.

  • Perform your immunoassay using each dilution while keeping all other parameters constant.

  • Analyze the results to identify the optimal dilution that provides a strong specific signal with the lowest background.[11]

Table 1: Example this compound Titration for ELISA

This compound DilutionSignal (OD at 450 nm)Background (OD at 450 nm)Signal-to-Noise Ratio
1:5002.80.93.1
1:10002.50.55.0
1:2000 2.1 0.2 10.5
1:40001.50.115.0
1:80000.80.0810.0

This table presents hypothetical data for illustrative purposes.

Effective blocking is critical to prevent the non-specific adherence of antibodies to the assay surface.[2][4]

Common Blocking Agents:

  • Bovine Serum Albumin (BSA): Typically used at a concentration of 1-5%.[12]

  • Non-fat Dry Milk: Often used at a concentration of 1-5%, but it is not recommended for use with phospho-specific antibodies due to the presence of casein.[4]

  • Normal Serum: Using normal serum from the same species as the secondary antibody is highly effective at blocking non-specific sites.[12][13]

Experimental Protocol: Optimizing Blocking Conditions

  • Prepare different blocking buffers (e.g., 3% BSA in TBST, 5% non-fat dry milk in TBST, and 5% normal goat serum in TBST if using a goat secondary antibody).

  • Incubate your samples with each blocking buffer for at least 1 hour at room temperature or overnight at 4°C.[4]

  • Proceed with the standard protocol for incubation with this compound and the secondary antibody.

  • Compare the background signal across the different blocking conditions to determine the most effective agent.

Thorough washing is essential to remove unbound antibodies.[7]

Recommendations for Improving Washing Steps:

  • Increase the Number of Washes: Increase the number of wash steps from 3 to 5.[14]

  • Increase Wash Duration: Extend the duration of each wash to 5-10 minutes with gentle agitation.[14]

  • Increase Wash Buffer Volume: Ensure the volume of wash buffer is sufficient to completely cover the sample.

  • Add Detergent: Include a non-ionic detergent like Tween-20 (0.05-0.1%) or Triton X-100 in your wash buffer to help reduce non-specific interactions.[15][16]

Table 2: Effect of Washing Protocol on Background Signal in Western Blot

Washing ProtocolBackground Intensity (Arbitrary Units)
3 washes x 5 min850
5 washes x 5 min 320
5 washes x 10 min280

This table presents hypothetical data for illustrative purposes.

Optimizing incubation time and temperature can also help to reduce non-specific binding.

  • Incubation Time: Longer incubation times can sometimes lead to increased non-specific binding. Consider reducing the incubation time for the primary antibody.

  • Incubation Temperature: Performing the primary antibody incubation at 4°C overnight, as opposed to room temperature for a shorter period, can decrease non-specific interactions.[4][10]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting non-specific binding of the this compound antibody.

start High Background with this compound controls Perform Control Experiments (Secondary only, Isotype, No Ab) start->controls is_primary Is this compound the source? controls->is_primary optimize_ab Optimize this compound Concentration (Titration) is_primary->optimize_ab Yes check_secondary Troubleshoot Secondary Antibody and other reagents is_primary->check_secondary No optimize_blocking Optimize Blocking (Agent, Time) optimize_ab->optimize_blocking optimize_washing Optimize Washing (Number, Duration, Detergent) optimize_blocking->optimize_washing optimize_incubation Optimize Incubation (Time, Temperature) optimize_washing->optimize_incubation end Low Background Achieved optimize_incubation->end check_secondary->end

Caption: Troubleshooting workflow for this compound non-specific binding.

References

Preventing degradation of IA1-8H2 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IA1-8H2. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For biological experiments, it is generally recommended to dissolve small molecule inhibitors like this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[1] Always refer to the product-specific technical data sheet for the most accurate and detailed solubility information.

Q2: How should I store the powdered this compound compound?

A2: Unreconstituted, powdered this compound should be stored at -20°C for long-term stability, which can be effective for up to three years.[2][3] Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can accelerate degradation.[4]

Q3: What is the best practice for storing this compound after it has been dissolved?

A3: Once dissolved, stock solutions of this compound should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored in tightly sealed vials at -20°C for short-to-medium-term storage (up to one month) or at -80°C for longer-term storage (up to six months).[2]

Q4: Can I prepare working dilutions of this compound in my aqueous buffer and store them?

A4: It is not recommended to store this compound in aqueous buffers for extended periods, as many small molecules are prone to hydrolysis and can precipitate out of solution.[1] Working dilutions should be prepared fresh for each experiment from a DMSO stock solution immediately before use.

Q5: My this compound solution has turned a different color. Is it still usable?

A5: A change in color can be an indicator of degradation, often due to oxidation.[5] It is recommended to discard the solution and prepare a fresh one from a new stock aliquot. To prevent oxidation, consider degassing your solvents and minimizing the exposure of the solution to light and air.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in solution.

Problem Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected activity in assays. Compound degradation due to improper storage or handling.1. Prepare a fresh working solution from a new stock aliquot. 2. Review storage conditions to ensure they align with recommendations (see table below). 3. Avoid repeated freeze-thaw cycles of the stock solution.[2]
Precipitation of the compound in the aqueous assay buffer.1. Ensure the final concentration of DMSO in your assay is not causing precipitation. 2. Make initial serial dilutions in DMSO before the final dilution into the aqueous buffer.[1] 3. Visually inspect the working solution for any precipitate before adding it to your assay.
Visible precipitate in the stock solution vial after thawing. The compound has come out of solution due to freezing or solvent issues.1. Gently warm the vial to 37°C for a short period and vortex to try and redissolve the compound. 2. If the precipitate does not dissolve, the solution may be supersaturated or degraded; it is best to prepare a fresh stock solution.
Gradual loss of activity over a series of experiments using the same working solution. Degradation of this compound in the aqueous working solution over time.1. Prepare fresh working dilutions for each experiment. 2. Do not store this compound in aqueous buffers.[1]

Summary of Storage and Handling Conditions for this compound

Form Solvent Storage Temperature Duration Key Handling Precautions
Powder N/A-20°CUp to 3 years[2][3]Equilibrate vial to room temperature before opening to prevent moisture absorption.[4]
Stock Solution Anhydrous DMSO-20°CUp to 1 month[2]Aliquot into single-use vials to avoid freeze-thaw cycles.[2]
-80°CUp to 6 months[2]Use tightly sealed vials.
Working Dilution Aqueous BufferUse ImmediatelyN/APrepare fresh from stock solution for each experiment.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Bring the vial of powdered this compound to room temperature in a desiccator.[4]

  • Centrifuge the vial briefly to ensure all the powder is at the bottom.[3]

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary to aid dissolution.[3]

  • Aliquot the stock solution into single-use, tightly sealed vials.

  • Store the aliquots at -20°C or -80°C.[2]

Protocol 2: Preparation of Working Dilutions

  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Perform any necessary serial dilutions in anhydrous DMSO.[1]

  • Just before use in your experiment, dilute the final DMSO solution into your aqueous experimental buffer to the desired final concentration.

  • Ensure the final DMSO concentration in your assay is compatible with your experimental system and does not cause precipitation of this compound.

Visual Guides

experimental_workflow Experimental Workflow for this compound Handling cluster_storage Long-Term Storage cluster_prep Stock Solution Preparation cluster_usage Experimental Use powder This compound Powder (Store at -20°C) equilibrate Equilibrate to Room Temp powder->equilibrate dissolve Dissolve in Anhydrous DMSO equilibrate->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_stock Store Aliquots (-20°C or -80°C) aliquot->store_stock thaw Thaw Single Aliquot store_stock->thaw dilute Prepare Working Dilution (in Aqueous Buffer) thaw->dilute use Use Immediately in Assay dilute->use

Caption: Workflow for proper handling of this compound from storage to experimental use.

degradation_pathways Potential Degradation Pathways for this compound cluster_factors Degradation Factors IA1_8H2 This compound (Active Compound) degraded_product Degraded Product (Inactive) IA1_8H2->degraded_product Degradation hydrolysis Hydrolysis (Presence of Water) hydrolysis->IA1_8H2 oxidation Oxidation (Exposure to Air/Light) oxidation->IA1_8H2 temp Improper Temperature temp->IA1_8H2 freeze_thaw Repeated Freeze-Thaw freeze_thaw->IA1_8H2

Caption: Factors contributing to the degradation of this compound in solution.

References

Addressing batch-to-batch variability of IA1-8H2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of the monoclonal antibody IA1-8H2. The information is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assay with different lots of this compound. What could be the cause?

A1: Batch-to-batch variability in monoclonal antibodies can stem from several factors throughout the manufacturing process.[1][2][3] Key contributors include:

  • Cell Culture Conditions: Minor variations in the cell culture environment during production can impact the post-translational modifications of the antibody, such as glycosylation, which can affect its biological activity.

  • Purification Process: Differences in the purification process can lead to varying levels of impurities, aggregates, or modifications in the final product.[4]

  • Storage and Handling: Improper storage temperatures or repeated freeze-thaw cycles can lead to antibody degradation and aggregation, reducing its efficacy.[5]

To troubleshoot, we recommend performing a side-by-side comparison of the new and old lots using a validated quality control assay.

Q2: How can we pre-emptively test a new batch of this compound to ensure it will perform similarly to our previous batches?

A2: Implementing a robust incoming quality control (QC) program is crucial.[4][6] We recommend the following assays to qualify a new batch:

  • Binding Assay: An ELISA or Surface Plasmon Resonance (SPR) assay to confirm the binding affinity to its target antigen is within the acceptable range.

  • Potency Assay: A cell-based assay that measures the biological activity of this compound. This is often the most sensitive measure of performance.

  • Purity and Identity Tests: SDS-PAGE and Size Exclusion Chromatography (SEC) to assess the purity, integrity, and aggregation levels of the antibody.[4][6]

A new batch should meet the pre-defined specifications for these parameters, which should be established based on historical data from previously well-performing lots.

Q3: What are the critical quality attributes (CQAs) of a monoclonal antibody like this compound that we should be aware of?

A3: Critical Quality Attributes (CQAs) are physical, chemical, biological, or microbiological properties that should be within an appropriate limit to ensure the desired product quality.[4] For a therapeutic monoclonal antibody, these typically include:

  • Structure: Primary amino acid sequence, glycosylation pattern, and disulfide bond integrity.

  • Purity: Levels of aggregates, fragments, and host cell proteins.

  • Potency: Biological activity measured in a relevant assay.

  • Quantity: Protein concentration.

  • Identity: Confirmation of the specific antibody.

Monitoring these CQAs helps ensure the consistency and efficacy of the antibody.[7]

Troubleshooting Guides

Issue 1: Decreased Potency or Activity in a New Lot of this compound

If you observe a significant drop in the expected biological activity with a new lot of this compound, follow this troubleshooting workflow:

cluster_0 Troubleshooting Workflow: Decreased Potency start Start: New Lot Shows Decreased Potency q1 Confirm Proper Storage and Handling (No excessive freeze-thaws, correct temperature) start->q1 a1_yes Perform Side-by-Side Comparison with Previous Lot q1->a1_yes Yes a1_no Quarantine Lot and Review Handling Procedures. Re-test a properly handled aliquot. q1->a1_no No q2 Compare in a Validated Binding Assay (e.g., ELISA) a1_yes->q2 a2_yes Binding is Similar q2->a2_yes Yes a2_no Binding is Reduced q2->a2_no No q3 Analyze by SEC-HPLC for Aggregation a2_yes->q3 end_contact Contact Technical Support with All Data a2_no->end_contact a3_yes High Aggregation Levels q3->a3_yes Yes a3_no Aggregation is within Specification q3->a3_no No a3_yes->end_contact a3_no->end_contact

Caption: Troubleshooting workflow for decreased potency of this compound.

Issue 2: High Background or Non-Specific Binding in Immunoassays

High background can obscure specific signals and lead to inaccurate results. Consider the following steps:

  • Optimize Blocking Conditions: Ensure the blocking buffer is appropriate for your assay system and incubate for a sufficient amount of time.

  • Check Antibody Concentration: Titrate the this compound concentration to find the optimal balance between specific signal and background.

  • Washing Steps: Increase the number and/or duration of wash steps to remove non-specifically bound antibodies.

  • Assess Antibody Quality: High levels of aggregates in the antibody solution can cause non-specific binding. Analyze the lot for aggregation using SEC-HPLC.

Data Presentation

Table 1: Example Quality Control (QC) Specifications for this compound

ParameterMethodSpecification
Purity SDS-PAGE (Reduced)>95%
Purity SDS-PAGE (Non-Reduced)>95%
Aggregation SEC-HPLC≤ 5%
Endotoxin LAL Assay< 1 EU/mg
Binding Affinity (KD) SPR1-10 nM
Potency Cell-Based Assay80-120% of Reference Standard

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis

Objective: To determine the percentage of high molecular weight species (aggregates) in a sample of this compound.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Size-Exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

  • This compound sample (new and previous lots)

  • Reference standard

Method:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Prepare the this compound samples to a concentration of 1 mg/mL in the mobile phase.

  • Inject 20 µL of the sample onto the column.

  • Monitor the elution profile at 280 nm. The monomeric antibody will elute as the main peak, with aggregates eluting earlier (at a shorter retention time).

  • Integrate the peak areas to calculate the percentage of aggregates.

Protocol 2: Cell-Based Potency Assay

Objective: To measure the biological activity of this compound by assessing its ability to induce a specific cellular response.

Methodology Outline:

cluster_1 Cell-Based Potency Assay Workflow step1 1. Cell Seeding Seed target cells at a defined density in a 96-well plate. step2 2. Antibody Dilution Prepare serial dilutions of the new lot, previous lot, and reference standard of this compound. step1->step2 step3 3. Cell Treatment Add the antibody dilutions to the cells and incubate for a specified period. step2->step3 step4 4. Readout Measure the cellular response (e.g., proliferation, cytokine release, reporter gene expression). step3->step4 step5 5. Data Analysis Generate dose-response curves and calculate the relative potency of the new lot compared to the reference standard. step4->step5

Caption: General workflow for a cell-based potency assay of this compound.

Note: The specific cell line, incubation times, and readout method will depend on the mechanism of action of this compound. This protocol should be optimized and validated for your specific application.

References

Negative controls for experiments with IA1-8H2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions regarding the appropriate use of negative controls in experiments involving IA1-8H2. Proper controls are essential for the accurate interpretation of results, ensuring that the observed effects are specifically due to this compound and not experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the most crucial negative control when this compound is an antibody used for immunoprecipitation (IP) or immunofluorescence (IF)?

A1: The most critical negative control is an isotype control . An isotype control is an antibody raised in the same host species, with the same immunoglobulin (Ig) class and subclass, and conjugated to the same fluorophore or label as your primary antibody (this compound).[1][2] However, it is raised against an antigen not present in your experimental system.[2] This control helps determine if the observed staining or precipitation is due to non-specific binding of the antibody to Fc receptors on cells or other off-target interactions.[2] Any signal detected with the isotype control should be considered background.[1]

Q2: I'm observing high background in my Western blot after using the this compound antibody. What negative controls can help troubleshoot this?

A2: To troubleshoot high background in Western blotting, several negative controls are recommended:

  • Negative Control Lysate: Use a lysate from a cell line or tissue known not to express the target protein.[3][4] This will help you determine if the this compound antibody is binding non-specifically to other proteins in the lysate, resulting in false-positive bands.[3] Knockout or knockdown cell lines are ideal for this purpose.[3][5]

  • Secondary Antibody-Only Control: Incubate a lane of your blot with only the secondary antibody, omitting the primary this compound antibody.[6][7] This will reveal if the secondary antibody is binding non-specifically to proteins in your sample.[7][8]

  • No Primary Antibody Control: This involves incubating the sample with the antibody dilution buffer alone, without the primary antibody, followed by incubation with the secondary antibody.[1] This helps to assess non-specific binding of the secondary antibody.[1]

Q3: If this compound is a small molecule inhibitor, what is the essential negative control?

A3: The most important negative control for a small molecule inhibitor is a vehicle control .[9] The vehicle is the solvent used to dissolve the this compound inhibitor (e.g., DMSO, ethanol).[9][10] Treating cells with the vehicle alone at the same concentration used for the this compound treatment is crucial to ensure that any observed cellular effects are due to the inhibitor itself and not the solvent.[9] Some solvents, like ethanol, can have proliferative effects on certain cell lines, such as MCF-7.[11]

Additionally, if available, a closely related but inactive structural analog of this compound can serve as an excellent negative control to demonstrate the specificity of the observed effects.[12][13][14]

Q4: My experiment involves using this compound as an siRNA for gene knockdown. What negative control should I use?

These controls are essential to demonstrate that the observed phenotype is a specific result of silencing your target gene and not a general, off-target effect of introducing foreign siRNA into the cells.[15][17][19]

Troubleshooting Guides

Issue 1: High background signal in Immunofluorescence with this compound Antibody.
Potential Cause Recommended Negative Control & Solution
Non-specific binding of the primary antibody (this compound)Isotype Control: Use an isotype control antibody at the same concentration as this compound. If the isotype control also shows high background, the issue is likely non-specific binding. Optimize blocking steps and antibody concentration.
Non-specific binding of the secondary antibodySecondary Antibody-Only Control: Incubate the sample with only the secondary antibody.[20] If a signal is observed, the secondary antibody is binding non-specifically. Consider using a different secondary antibody or increasing the stringency of your washing steps.
AutofluorescenceUnstained Control: Examine the sample under the microscope before applying any antibodies.[21] If fluorescence is observed, this indicates autofluorescence from the tissue or cells.[22] Use appropriate quenching techniques if necessary.
Issue 2: Unexpected results with this compound Small Molecule Inhibitor.
Potential Cause Recommended Negative Control & Solution
Vehicle-induced effectsVehicle Control: Treat cells with the same volume of the solvent (e.g., DMSO) used to dissolve this compound.[9] Compare the results of the vehicle-treated cells to untreated cells to identify any effects of the solvent itself.[9]
Off-target effects of this compoundInactive Analog Control: If available, use a structurally similar but biologically inactive version of this compound. If the inactive analog does not produce the same effect, it strengthens the conclusion that the observed phenotype is due to the specific activity of this compound.[12]

Experimental Protocols

Protocol 1: Isotype Control for Immunofluorescence (IF)
  • Prepare and fix cells or tissue sections as per your standard protocol.

  • Permeabilize the samples if the target is intracellular.

  • Apply a blocking solution to prevent non-specific antibody binding.

  • Prepare two sets of samples:

    • Experimental: Incubate with the this compound primary antibody at the predetermined optimal concentration.

    • Isotype Control: Incubate with the corresponding isotype control antibody at the same concentration as this compound.[1]

  • Wash the samples to remove unbound primary/isotype control antibodies.

  • Incubate all samples with the fluorophore-conjugated secondary antibody.

  • Wash the samples to remove the unbound secondary antibody.

  • Mount and visualize the samples using a fluorescence microscope.

  • Expected Outcome: The experimental sample should show specific staining, while the isotype control sample should have minimal to no signal.

Protocol 2: Vehicle Control for Small Molecule Inhibitor Assay
  • Plate cells at the desired density and allow them to adhere overnight.

  • Prepare three treatment groups:

    • Untreated Control: Cells are grown in culture medium only.

    • Vehicle Control: Treat cells with the vehicle (e.g., DMSO) at the same final concentration as in the experimental group.[9]

    • Experimental Group: Treat cells with this compound dissolved in the vehicle at the desired final concentration.

  • Ensure the final volume in all wells is the same.

  • Incubate the cells for the desired treatment duration.

  • Proceed with your downstream analysis (e.g., cell viability assay, gene expression analysis).

  • Expected Outcome: Any significant difference between the vehicle control and the untreated control indicates an effect of the solvent. The true effect of this compound is determined by comparing the experimental group to the vehicle control group.

Visual Guides

experimental_workflow_if cluster_prep Sample Preparation cluster_blocking Blocking cluster_incubation Primary Incubation cluster_secondary Secondary Incubation & Visualization prep Fix & Permeabilize Cells/Tissue block Apply Blocking Solution prep->block exp Experimental: Add this compound Ab block->exp iso Negative Control: Add Isotype Ab block->iso wash1 Wash exp->wash1 iso->wash1 sec_ab Add Secondary Antibody wash1->sec_ab wash2 Wash sec_ab->wash2 visualize Visualize wash2->visualize

Caption: Workflow for Immunofluorescence with Isotype Control.

signaling_pathway_inhibitor cluster_pathway Signaling Pathway cluster_readout Experimental Readout untreated Untreated Cells receptor Receptor untreated->receptor vehicle Vehicle Control (e.g., DMSO) vehicle->receptor ia1_8h2 This compound Treatment kinase_b Kinase B ia1_8h2->kinase_b Inhibition kinase_a Kinase A receptor->kinase_a kinase_a->kinase_b tf Transcription Factor kinase_b->tf gene_exp Gene Expression tf->gene_exp readout Measure Phenotype (e.g., Cell Viability) gene_exp->readout

Caption: Logic of Vehicle Control for a Signaling Inhibitor.

References

Mitigating cytotoxicity of IA1-8H2 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxicity of IA1-8H2 at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of cytotoxicity for this compound?

A1: this compound is understood to be an antibody-drug conjugate (ADC). Its mechanism involves the "8H2" monoclonal antibody component binding to a specific antigen on the surface of target cells. Following binding, the ADC is internalized, and the cytotoxic payload, "IA1," is released, leading to cell death. Cytotoxicity is expected to be most potent in antigen-expressing cells.

Q2: We are observing significant cytotoxicity in our antigen-negative control cell line. What could be the cause?

A2: Cytotoxicity in antigen-negative cells suggests off-target effects. This could be due to several factors:

  • Unstable Linker: The linker connecting the IA1 payload to the 8H2 antibody may be unstable in the culture medium, leading to premature release of the cytotoxic drug.[1][2]

  • Non-specific Uptake: The antibody component may be taken up by cells through mechanisms other than antigen-specific binding, such as pinocytosis, particularly at high concentrations.

  • Off-target Antigen Binding: The 8H2 antibody might have some low-level cross-reactivity with other surface proteins on the control cells.

Q3: How can we reduce the off-target cytotoxicity of this compound?

A3: Several strategies can be employed to mitigate off-target cytotoxicity:

  • Dose Optimization: Reducing the concentration of this compound to the lowest effective dose can minimize off-target effects while maintaining on-target potency.

  • Incubation Time: Shortening the incubation time can reduce the non-specific uptake of the ADC.

  • Co-treatment with a Blocking Agent: If off-target binding is suspected, using a non-conjugated version of the 8H2 antibody or an unrelated antibody to block non-specific binding sites might be effective.

  • Linker Stability Assessment: Evaluating the stability of the linker in culture medium can help determine if premature drug release is an issue.[2]

Q4: What are the key considerations for designing an experiment to test for off-target cytotoxicity?

A4: A well-designed experiment should include:

  • Multiple Cell Lines: Use both antigen-positive and antigen-negative cell lines.

  • Dose-Response Comparison: Determine the half-maximal inhibitory concentration (IC50) for both cell types to quantify the therapeutic window.

  • Appropriate Controls: Include untreated cells, cells treated with the unconjugated "8H2" antibody, and cells treated with the free "IA1" payload.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Results Between Experiments
  • Question: We are observing significant day-to-day variability in the IC50 values for this compound in our target cell line. What could be the cause?

  • Answer: High variability can stem from several sources:

    • Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.

    • Reagent Consistency: Use freshly prepared reagents and ensure consistent concentrations of this compound. Aliquot and store the ADC properly to avoid degradation.

    • Assay Conditions: Standardize cell seeding density, incubation times, and assay reading parameters.

    • Experimental Workflow:

    G cluster_prep Preparation cluster_exec Execution cluster_read Readout A Consistent Cell Culture (Passage Number, Confluency) D Uniform Seeding Density A->D B Standardized Reagent Prep (Fresh Dilutions) E Precise Dosing B->E C Calibrated Equipment (Pipettes, Readers) C->E D->E F Controlled Incubation (Time, Temperature, CO2) E->F G Consistent Assay Protocol F->G H Standardized Data Analysis G->H

    Caption: Experimental workflow for consistent cytotoxicity assays.

Issue 2: Unexpectedly Low Potency in Antigen-Positive Cells
  • Question: this compound is showing lower than expected cytotoxicity in our antigen-positive cell line. What should we investigate?

  • Answer: Several factors could contribute to reduced potency:

    • Low Antigen Expression: Confirm the level of target antigen expression on your cell line using techniques like flow cytometry or western blotting. Antigen levels can change with cell passage.

    • Impaired Internalization: The binding of this compound may not be efficiently leading to internalization. You can assess internalization using fluorescently labeled this compound and microscopy or flow cytometry.

    • Drug Resistance: The target cells may have developed resistance to the IA1 payload. This can be tested by treating the cells with the free IA1 drug.

    • ADC Degradation: The this compound may have degraded during storage. It's advisable to test a fresh vial or lot.

Quantitative Data Summary

The following tables provide representative data for troubleshooting cytotoxicity experiments with an ADC like this compound.

Table 1: Dose-Response of this compound in Antigen-Positive and Antigen-Negative Cell Lines

Cell LineTarget Antigen ExpressionThis compound IC50 (nM)Unconjugated 8H2 IC50 (nM)Free IA1 Payload IC50 (nM)
Cell Line AHigh1.5> 10,000150
Cell Line BLow250> 10,000165
Control Line CNegative1,200> 10,000170

This table illustrates the expected differential cytotoxicity based on antigen expression.

Table 2: Effect of Mitigation Strategies on Off-Target Cytotoxicity in Control Line C

Treatment ConditionThis compound Concentration (nM)Incubation Time (h)% Cell Viability
This compound Alone10007255%
This compound Alone10004875%
This compound Alone10002492%
This compound + Unconjugated 8H2 (100x excess)10007285%

This table demonstrates how reducing incubation time or adding a blocking antibody can decrease off-target effects.

Experimental Protocols

Protocol 1: Cell Viability Assay for IC50 Determination
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound, unconjugated 8H2, and free IA1 payload in complete growth medium.

  • Treatment: Add 100 µL of the 2x compound dilutions to the respective wells. Include wells with medium only as an untreated control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the untreated control wells and plot the dose-response curve to calculate the IC50 value using a non-linear regression model.

Protocol 2: Linker Stability Assay
  • Incubation: Incubate this compound at a relevant concentration in cell culture medium (without cells) at 37°C for various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Collection: At each time point, collect an aliquot of the medium.

  • Analysis of Free Payload: Analyze the amount of free IA1 payload in the collected samples using a sensitive analytical method such as LC-MS/MS.

  • Data Interpretation: An increase in the concentration of free IA1 over time indicates linker instability.

Visualizations

Signaling Pathway: Proposed Mechanism of this compound Action

G cluster_cell Target Cell receptor Target Antigen endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload_release IA1 Payload Release lysosome->payload_release Degradation dna_damage DNA Damage payload_release->dna_damage apoptosis Apoptosis / Cell Death dna_damage->apoptosis adc This compound adc->receptor Binding

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Troubleshooting Workflow: Addressing Off-Target Cytotoxicity

G start High Cytotoxicity in Antigen-Negative Cells check_linker Perform Linker Stability Assay start->check_linker linker_stable Linker Stable? check_linker->linker_stable off_target_binding Investigate Off-Target Binding (e.g., Competition Assay) linker_stable->off_target_binding Yes reformulate Consider ADC Reformulation (New Linker/Payload) linker_stable->reformulate No optimize_dose Optimize Dose and Incubation Time off_target_binding->optimize_dose

Caption: Decision tree for troubleshooting off-target effects.

References

Validation & Comparative

A Comparative Guide to PHPT1 Inhibitors: IA1-8H2 vs. Norstictic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two inhibitors of Protein Histidine Phosphatase 1 (PHPT1): IA1-8H2 and norstictic acid. PHPT1 is a crucial enzyme in cellular signaling, and its inhibition is a promising therapeutic strategy for various diseases, including cancer.[1] This document offers an objective analysis of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Key Differences

FeatureThis compoundNorstictic Acid
IC50 Value 3.4 ± 0.7 μM[1]7.9 ± 0.8 μM[2]
Mechanism of Inhibition Non-competitive, Non-covalent[1]Covalent, Time-dependent[3][2][4]
Kinetic Constants Not applicableK_I = 90 ± 20 μM, k_inact_ = 1.7 ± 0.1 min⁻¹[4]
Reversibility Reversible[1]Irreversible[4]
Reported Selectivity Not explicitly stated, but developed from a scaffold with known cross-reactivity.Selective over some other phosphatases.[3][2]
Chemical Origin Analog of the fungal natural product illudalic acid.[1]Natural product.[3][2]

In-Depth Analysis

This compound emerges as a more potent inhibitor of PHPT1 with a lower IC50 value compared to norstictic acid.[1][3][2] The two compounds exhibit fundamentally different mechanisms of action. This compound acts as a non-competitive and non-covalent inhibitor, suggesting a reversible interaction with the enzyme.[1] In contrast, norstictic acid is a time-dependent, covalent inhibitor, indicating that it forms a stable, irreversible bond with PHPT1.[3][2][4]

The covalent nature of norstictic acid's inhibition is further characterized by its inactivation constant (k_inact_) and inhibition constant (K_I_).[4] While covalent inhibitors can offer prolonged target engagement, they can also present challenges related to off-target effects and immunogenicity. Norstictic acid has been noted for its promiscuity, targeting multiple cellular components.[1] this compound, being a reversible inhibitor, may offer a more controlled and transient inhibition of PHPT1, which can be advantageous for certain research applications. However, it is derived from illudalic acid, a scaffold known for cross-reactivity with other phosphatases.[1]

Experimental Methodologies

The determination of the inhibitory activity of both this compound and norstictic acid on PHPT1 was conducted using a facile fluorogenic assay.[3][2][5][6] This assay relies on the hydrolysis of the substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) by PHPT1, which results in a fluorescent product that can be quantified.

Protocol: PHPT1 Inhibition Assay using DiFMUP

This protocol is adapted from established methods for assaying PHPT1 activity.[5][6]

Materials:

  • Recombinant human PHPT1

  • DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate)

  • Assay Buffer: 50 mM HEPES, 10 mM NaCl, 0.01% Brij 35, pH 8.0

  • Inhibitor stock solutions (this compound or norstictic acid) in DMSO

  • 384-well microplate

  • Plate reader with fluorescence detection (Excitation: 360 nm, Emission: 465 nm)

Procedure:

  • Prepare serial dilutions of the inhibitor (this compound or norstictic acid) in the assay buffer.

  • To each well of the microplate, add 20 µL of the inhibitor dilution. For control wells (no inhibitor), add 20 µL of assay buffer with the corresponding DMSO concentration.

  • Add 20 µL of PHPT1 solution (e.g., 40 nM) to all wells.

  • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 20 µL of DiFMUP solution (e.g., 50 µM) to each well.

  • Incubate the plate in the dark at room temperature for 40 minutes.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Molecular Landscape

To better understand the context of PHPT1 inhibition, the following diagrams illustrate the enzyme's signaling pathway and a typical experimental workflow.

PHPT1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Interaction cluster_downstream Downstream Substrates & Cellular Functions NDPK_NME NDPK (NME1/2) (Histidine Kinase) pHis_Substrate Phosphorylated Substrate (on Histidine) NDPK_NME->pHis_Substrate Phosphorylation PHPT1 PHPT1 (Phosphohistidine Phosphatase) Substrate Dephosphorylated Substrate PHPT1->Substrate Dephosphorylation pHis_Substrate->PHPT1 KCa3_1 KCa3.1 TRPV5 TRPV5 G_beta G protein β subunit ACLY ATP Citrate Lyase Cell_Functions Ion Transport G-protein Signaling Fatty Acid Metabolism Cell Proliferation KCa3_1->Cell_Functions TRPV5->Cell_Functions G_beta->Cell_Functions ACLY->Cell_Functions

Caption: PHPT1 Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - PHPT1 Enzyme - DiFMUP Substrate - Inhibitors (this compound, Norstictic Acid) - Assay Buffer Incubation Incubate PHPT1 with Inhibitor Reagents->Incubation Reaction Initiate Reaction with DiFMUP Incubation->Reaction Measurement Measure Fluorescence Reaction->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

Caption: PHPT1 Inhibition Assay Workflow.

References

Validating Cellular Target Engagement of PHPT1 Inhibitor IA1-8H2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the protein histidine phosphatase 1 (PHPT1) inhibitor, IA1-8H2, and its alternatives. It details experimental data for in vitro activity and outlines robust methodologies for validating target engagement within a cellular context, a critical step in the development of novel therapeutics targeting phosphohistidine signaling.

Introduction to PHPT1 and the Inhibitor this compound

Protein histidine phosphorylation is a crucial but understudied post-translational modification involved in numerous cellular processes.[1] Protein histidine phosphatase 1 (PHPT1) is a key enzyme that reverses this modification and has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[1][2][3] this compound is a non-covalent, non-competitive inhibitor of PHPT1, derived from the fungal natural product illudalic acid.[3] Validating that this compound effectively engages PHPT1 within the complex environment of a living cell is paramount for its development as a chemical probe or therapeutic agent.

Comparative Analysis of PHPT1 Inhibitors

This compound stands as a potent inhibitor of PHPT1. For a comprehensive evaluation, its performance can be compared against other known PHPT1 inhibitors with different mechanisms of action.

InhibitorTargetIC50 (in vitro)Mechanism of ActionCellular Activity Data
This compound PHPT1 3.4 µM Non-covalent, Non-competitive Not yet reported
Illudalic Acid (IA1)PHPT13.5 µMNon-covalent, Non-competitiveNot yet reported
Norstictic AcidPHPT17.9 µMCovalent, Time-dependentInhibits breast cancer cell proliferation (IC50 = 14.9 - 17.3 µM)
Ethacrynic AcidPHPT1Not specifiedCovalentNot specified for PHPT1 inhibition
Zinc (Zn2+)PHPT1~25 µM and ~490 µMDivalent metal ion inhibitionNot applicable
Copper (Cu2+)PHPT1~500 µMDivalent metal ion inhibitionNot applicable

Data Summary: The table above highlights the in vitro potency of this compound in comparison to other PHPT1 inhibitors. Notably, while in vitro data for this compound is available, cellular activity data remains to be published. Norstictic acid serves as a valuable comparator with demonstrated cellular effects.

Experimental Protocols for Cellular Target Engagement

Validating that a compound engages its intended target in a cellular environment is a critical step in drug discovery. Based on established methodologies for other enzyme targets, the following protocols are recommended for validating this compound target engagement with PHPT1 in cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a ligand to its target protein in intact cells or cell lysates. The principle lies in the ligand-induced thermal stabilization of the target protein.

Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., a cancer cell line with known PHPT1 expression) to 80-90% confluency. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Cell Lysis and Heating: Harvest the cells and lyse them to obtain a cell lysate. Aliquot the lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) followed by cooling.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of soluble PHPT1 at each temperature is quantified by Western blotting using a specific anti-PHPT1 antibody.

  • Data Analysis: Plot the amount of soluble PHPT1 as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Cell Proliferation Assay

Given that genetic knockdown of PHPT1 has been shown to reduce cancer cell proliferation, an anti-proliferative effect of this compound would serve as a downstream functional validation of target engagement.[2]

Protocol:

  • Cell Seeding: Seed a cancer cell line of interest (e.g., lung, liver, or renal cancer cell lines where PHPT1 is implicated) in 96-well plates at an appropriate density.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound, a positive control (e.g., a known cytotoxic agent), and a vehicle control.

  • Incubation: Incubate the plates for a period of 48-72 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value of this compound.

Phosphohistidine Level Measurement in Cells

A direct assessment of PHPT1 enzymatic activity in cells can be achieved by measuring the levels of its substrate, phosphohistidine. Inhibition of PHPT1 by this compound should lead to an increase in global phosphohistidine levels.

Protocol:

  • Cell Treatment and Lysis: Treat cultured cells with this compound or a vehicle control. Lyse the cells under conditions that preserve the labile phosphohistidine mark (e.g., using a basic lysis buffer).

  • Protein Extraction: Precipitate the proteins from the lysate.

  • NMR Spectroscopy: Resuspend the protein pellet in a suitable buffer for 31P NMR analysis. Acquire 31P NMR spectra to detect and quantify the phosphohistidine signal.

  • Data Analysis: Compare the phosphohistidine signal intensity between this compound-treated and vehicle-treated samples. An increase in the phosphohistidine signal upon this compound treatment would indicate target engagement and inhibition of PHPT1 activity in the cellular context.

Visualizing Pathways and Workflows

To further clarify the underlying biology and experimental designs, the following diagrams are provided.

PHPT1_Signaling_Pathway PHPT1 Signaling Pathway cluster_phosphorylation Phosphorylation cluster_dephosphorylation Dephosphorylation NME1_NME2 NME1/NME2 (Histidine Kinases) Protein_pHis Protein-pHis NME1_NME2->Protein_pHis ATP to ADP Protein_His Protein-His Protein_pHis->Protein_His Pi Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation) Protein_pHis->Downstream_Signaling PHPT1 PHPT1 (Histidine Phosphatase) IA1_8H2 This compound IA1_8H2->PHPT1 Inhibition CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow Start 1. Cell Culture & Treatment with this compound Lysis 2. Cell Lysis Start->Lysis Heating 3. Heat Treatment (Temperature Gradient) Lysis->Heating Centrifugation 4. Centrifugation to Separate Aggregates Heating->Centrifugation Supernatant 5. Collect Supernatant (Soluble Protein) Centrifugation->Supernatant Western_Blot 6. Western Blot for PHPT1 Supernatant->Western_Blot Analysis 7. Data Analysis: Compare Melting Curves Western_Blot->Analysis

References

Orthogonal Assays to Confirm IA1-8H2-Mediated PHPT1 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of assays to confirm the inhibition of Protein Histidine Phosphatase 1 (PHPT1) by the small molecule inhibitor IA1-8H2. It outlines primary biochemical assays and proposes orthogonal, cell-based methods to provide robust validation of target engagement and cellular activity. Experimental data from published literature is included, alongside detailed protocols for key methodologies.

Introduction to PHPT1 and this compound

Protein Histidine Phosphatase 1 (PHPT1) is a key enzyme that catalyzes the dephosphorylation of histidine residues in proteins.[1] It is involved in various cellular processes, including signal transduction and the regulation of ion channels and metabolic enzymes.[1] Its dysregulation has been implicated in diseases such as cancer, making it an attractive target for therapeutic intervention.

This compound is a derivative of the fungal natural product illudalic acid and has been identified as a potent inhibitor of PHPT1.[2] It acts as a reversible, non-competitive inhibitor of PHPT1 activity.[2] To rigorously validate its mechanism of action and cellular efficacy, a combination of biochemical and cell-based orthogonal assays is essential.

Data Presentation: In Vitro Inhibition of PHPT1

The following table summarizes the in vitro inhibitory activity of this compound and other reported PHPT1 inhibitors.

CompoundIC50 (μM)Mechanism of ActionAssay TypeReference
This compound 3.4 ± 0.7 Non-competitive, Reversible DiFMUP Fluorogenic Assay [2]
Illudalic acid (IA1)3.5 ± 0.6Non-competitive, ReversibleDiFMUP Fluorogenic Assay[2]
Ethacrynic acid18.3CovalentpNPP Colorimetric Assay[3]
Norstictic acid7.9 ± 0.8Covalent, Time-dependentDiFMUP Fluorogenic Assay
Zinc Chloride (ZnCl₂)25 ± 1-DiFMUP Fluorogenic Assay

Proposed Orthogonal Assays for Validation of this compound Activity

To complement the in vitro enzymatic data, the following orthogonal assays are recommended to confirm target engagement and the functional cellular consequences of PHPT1 inhibition by this compound.

  • Cellular Thermal Shift Assay (CETSA): To confirm direct binding of this compound to PHPT1 in a cellular environment.

  • Western Blot Analysis of Substrate Phosphorylation: To measure the downstream effects of PHPT1 inhibition on the phosphorylation status of its known substrates.

Experimental Protocols

In Vitro PHPT1 Inhibition Assay (DiFMUP)

This assay measures the enzymatic activity of purified PHPT1 by monitoring the fluorescence generated from the dephosphorylation of the substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

Materials:

  • Purified recombinant human PHPT1

  • DiFMUP substrate

  • Assay buffer (e.g., 50 mM HEPES, 10 mM NaCl, 0.01% Brij 35, pH 8.0)

  • This compound and other test compounds

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of PHPT1 in assay buffer.

  • Prepare serial dilutions of this compound and other inhibitors in DMSO.

  • In a 384-well plate, add PHPT1 and the test compounds at various concentrations.

  • Incubate at room temperature for 30 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding DiFMUP substrate.

  • Monitor the increase in fluorescence over time using a plate reader (Excitation: 358 nm, Emission: 450 nm).

  • Calculate the rate of reaction and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[4]

Materials:

  • Cell line expressing endogenous or over-expressed PHPT1 (e.g., HEK293T)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • Western blot reagents (see protocol below)

Procedure:

  • Culture cells to ~80-90% confluency.

  • Treat cells with either vehicle (DMSO) or this compound at a desired concentration for a specified time (e.g., 1-2 hours).

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble PHPT1 at each temperature by Western blot. An increase in the melting temperature (Tm) in the presence of this compound indicates target engagement.

Western Blot for PHPT1 Substrate Phosphorylation

This assay assesses the functional consequence of PHPT1 inhibition by measuring the phosphorylation level of a known downstream substrate, such as ATP-Citrate Lyase (ACLY) or the potassium channel KCa3.1.[1]

Materials:

  • Cell line known to have active PHPT1 signaling

  • This compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-substrate (e.g., anti-pACLY), anti-total-substrate (e.g., anti-ACLY), and anti-PHPT1

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Treat cells with vehicle or increasing concentrations of this compound for a defined period.

  • Lyse the cells and quantify the total protein concentration.

  • Separate equal amounts of protein lysate by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibody against the phosphorylated substrate.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total substrate and a loading control (e.g., GAPDH or β-actin) to normalize the data.

  • An increase in the phosphorylation of the substrate in this compound-treated cells would confirm functional inhibition of PHPT1.

Visualizations

PHPT1_Signaling_Pathway cluster_0 PHPT1-mediated Dephosphorylation cluster_1 Inhibition by this compound pACLY p-ACLY (Active) ACLY ACLY (Inactive) pACLY->ACLY Dephosphorylation PHPT1 PHPT1 pACLY->PHPT1 pKCa31 p-KCa3.1 (Active) KCa31 KCa3.1 (Inactive) pKCa31->KCa31 Dephosphorylation pKCa31->PHPT1 pGbeta p-Gβ (Active) Gbeta Gβ (Inactive) pGbeta->Gbeta Dephosphorylation pGbeta->PHPT1 PHPT1->ACLY PHPT1->KCa31 PHPT1->Gbeta IA1_8H2 This compound IA1_8H2->PHPT1 Inhibition

Caption: PHPT1 signaling pathway and its inhibition by this compound.

Orthogonal_Assay_Workflow cluster_0 Orthogonal Validation Workflow for this compound start Primary Hit: this compound biochemical_assay Biochemical Assay (e.g., DiFMUP) start->biochemical_assay ic50 Determine IC50 biochemical_assay->ic50 cetsa Cellular Thermal Shift Assay (CETSA) ic50->cetsa Orthogonal Assay 1 western_blot Western Blot of Phospho-Substrates ic50->western_blot Orthogonal Assay 2 target_engagement Confirm Target Engagement in Cells cetsa->target_engagement validated_inhibitor Validated PHPT1 Inhibitor target_engagement->validated_inhibitor functional_outcome Assess Functional Cellular Outcome western_blot->functional_outcome functional_outcome->validated_inhibitor

Caption: Workflow for orthogonal validation of PHPT1 inhibitors.

References

A Head-to-Head Comparison: The PHPT1 Inhibitor IA1-8H2 Versus Genetic Knockdown of PHPT1 for Cellular Function Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeting phosphohistidine phosphatase 1 (PHPT1) is critical for advancing research in areas from oncology to metabolic diseases. This guide provides an objective comparison of two key methodologies for inhibiting PHPT1 function: the small molecule inhibitor IA1-8H2 and genetic knockdown via techniques like shRNA.

This comparison guide synthesizes available experimental data to delineate the mechanisms, effects, and practical considerations of each approach. We present quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of the underlying biological pathways and experimental workflows.

Unveiling the Target: PHPT1 and p-Histidine Signaling

Phosphohistidine (p-His) is a labile post-translational modification increasingly recognized for its role in pivotal cellular processes, including signal transduction and metabolism.[1] Protein Phosphohistidine Phosphatase 1 (PHPT1) is a key enzyme that dephosphorylates p-His residues on substrate proteins, thereby regulating their activity.[1] Dysregulation of PHPT1 has been implicated in cancer cell proliferation and metabolic disorders, making it an attractive therapeutic target.[1][2] Both the chemical inhibitor this compound and genetic knockdown aim to abrogate PHPT1 function, leading to an accumulation of p-His on its substrates and subsequent downstream effects.

cluster_0 Upstream Signaling cluster_1 PHPT1 Regulation cluster_2 Downstream Effects NDPK NDPK (Histidine Kinase) Protein Protein NDPK->Protein Phosphorylation p-His Protein Protein-pHis Protein->p-His Protein p-His Protein->Protein Dephosphorylation Cellular Processes Cell Proliferation, Apoptosis, Metabolism p-His Protein->Cellular Processes Modulation of PHPT1 PHPT1 PHPT1->p-His Protein IA1_8H2 This compound IA1_8H2->PHPT1 Inhibition shRNA PHPT1 shRNA shRNA->PHPT1 Knockdown

Figure 1. Regulation of p-Histidine signaling by PHPT1 and points of intervention by this compound and shRNA.

Quantitative Comparison of Effects

The following tables summarize the available quantitative data for this compound and PHPT1 genetic knockdown. It is important to note that direct comparative studies using the same cell lines and experimental conditions are limited.

Table 1: Inhibitory Activity and Cellular Effects

ParameterThis compoundGenetic Knockdown of PHPT1
Mechanism of Action Non-competitive inhibitor of PHPT1 enzymatic activity[1]Reduction of PHPT1 protein expression
IC50 (PHPT1 inhibition) 3.4 ± 0.7 µM[1]Not Applicable
Effect on Cell Proliferation Data not availableAttenuates cancer cell proliferation[1]
Effect on Apoptosis Data not availableInduces apoptosis in some cancer cell lines[3][4]
Effect on p-Histidine Levels Expected to increase, direct quantitative data not availableExpected to increase, direct quantitative data not available

Table 2: Effects on Specific Cellular Processes

Cellular ProcessThis compoundGenetic Knockdown of PHPT1
Brown Adipocyte Differentiation Data not availablePromotes differentiation[5]
Cancer Cell Migration & Invasion Data not availableKnockdown of related lncRNA TPT1-AS1 inhibits migration and invasion in liver cancer[6]
Cell Cycle Data not availableKnockdown of related lncRNA TPT1-AS1 induces G0/G1 arrest in liver cancer cells[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

Protocol 1: shRNA-Mediated Knockdown of PHPT1

This protocol outlines the steps for generating stable cell lines with reduced PHPT1 expression using lentiviral-mediated shRNA delivery.

Start Start Design_shRNA Design/Select PHPT1 shRNA (e.g., from TRC library) Start->Design_shRNA Clone_Vector Clone shRNA into Lentiviral Vector (e.g., pLKO.1) Design_shRNA->Clone_Vector Produce_Virus Produce Lentiviral Particles in Packaging Cells (e.g., HEK293T) Clone_Vector->Produce_Virus Transduce_Cells Transduce Target Cells with Lentiviral Particles Produce_Virus->Transduce_Cells Select_Cells Select Transduced Cells (e.g., with Puromycin) Transduce_Cells->Select_Cells Validate_Knockdown Validate PHPT1 Knockdown (qPCR, Western Blot) Select_Cells->Validate_Knockdown End End Validate_Knockdown->End Start Start Treat_Cells Induce Apoptosis (this compound or PHPT1 Knockdown) Start->Treat_Cells Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest_Cells->Stain_Cells Analyze_FCM Analyze by Flow Cytometry Stain_Cells->Analyze_FCM Quantify Quantify Cell Populations: Live, Early Apoptotic, Late Apoptotic/Necrotic Analyze_FCM->Quantify End End Quantify->End

References

IA1-8H2: A Selective Non-Covalent Inhibitor of PHPT1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of IA1-8H2, a potent inhibitor of Phosphohistidine Phosphatase 1 (PHPT1), with other known inhibitors. This analysis is supported by experimental data and detailed protocols to facilitate informed decisions in research and development.

This compound has emerged as a significant tool in the study of PHPT1, a protein phosphatase implicated in various cellular signaling pathways and disease states, including lung, liver, and renal cancers.[1][2] Understanding its inhibitory profile in comparison to other available compounds is crucial for its effective application.

Performance Comparison of PHPT1 Inhibitors

This compound distinguishes itself from other PHPT1 inhibitors primarily through its mechanism of action. It is a non-covalent, non-competitive inhibitor, a characteristic that contrasts with the covalent inhibition mechanisms of other notable inhibitors like norstictic acid and ethacrynic acid.[3][4] This reversible, non-competitive binding suggests a different mode of interaction with the enzyme, offering an alternative approach for modulating PHPT1 activity.

The potency of this compound, as indicated by its half-maximal inhibitory concentration (IC50), is the highest among the compared inhibitors. With an IC50 of 3.4 ± 0.7 μM, it is more potent than norstictic acid (IC50 = 7.9 ± 0.8 μM) and ethacrynic acid (IC50 = 18.3 μM).[3]

InhibitorIC50 (μM)Mechanism of ActionBinding Site
This compound 3.4 ± 0.7 Non-covalent, Non-competitive Does not involve Cys69, Cys71, or Cys73 [3]
Norstictic Acid7.9 ± 0.8CovalentUnspecified
Ethacrynic Acid18.3CovalentCys73

Table 1. Comparison of PHPT1 Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50), mechanism of action, and known binding sites for this compound and other selected PHPT1 inhibitors.

While initial screens indicated that the class of compounds including this compound exhibits significant selectivity for PHPT1 over other phosphatases, specific quantitative data on the selectivity profile of this compound against a broad panel of phosphatases is not yet available in the public domain. In contrast, ethacrynic acid is known to be a promiscuous inhibitor, targeting various other cellular proteins.

Experimental Methodologies

The determination of the inhibitory potency of these compounds relies on robust and reproducible experimental protocols. A widely used method is a fluorogenic assay utilizing the substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

Protocol for PHPT1 Inhibition Assay using DiFMUP

This protocol outlines the key steps for determining the IC50 of a potential PHPT1 inhibitor.[5]

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent like DMSO.

    • Prepare a stock solution of PHPT1 enzyme in an appropriate buffer (e.g., 50 mM HEPES, 10 mM NaCl, 0.01% Brij 35, pH 8.0).

    • Prepare a stock solution of the fluorogenic substrate DiFMUP in DMSO.

    • Prepare a reaction buffer containing a reducing agent (e.g., 500 μM DTT).

  • Assay Procedure:

    • In a 96-well microplate, add the reaction buffer.

    • Add varying concentrations of the inhibitor to the wells.

    • Add the PHPT1 enzyme to each well and incubate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.

    • Monitor the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths typically around 358/450 nm).

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using software such as GraphPad Prism.

Visualizing Experimental and Logical Relationships

To further clarify the experimental workflow and the logical relationship of this compound with PHPT1, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Inhibitor, Enzyme, Substrate) Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Add to plate Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Fluorescence Reaction->Measurement Calculation Calculate Initial Velocities Measurement->Calculation Plotting Plot Inhibition Curve Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50 signaling_pathway IA1_8H2 This compound PHPT1 PHPT1 IA1_8H2->PHPT1 Inhibits (Non-competitive) Substrate_P Phosphorylated Substrate PHPT1->Substrate_P Dephosphorylates Substrate Dephosphorylated Substrate Cellular_Response Cellular Response Substrate->Cellular_Response

References

Selectivity Profile of the PHPT1 Inhibitor IA1-8H2 Against Other Phosphatases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the small molecule inhibitor IA1-8H2, focusing on its selectivity against a panel of phosphatases. This compound, a derivative of the fungal natural product illudalic acid, has been identified as a non-covalent and non-competitive inhibitor of Protein Histidine Phosphatase 1 (PHPT1) with an IC50 of 3.4 μM.[1][2] Understanding the selectivity of a chemical probe like this compound is crucial for its use in studying the biological roles of its primary target and for assessing its potential as a therapeutic agent.

Executive Summary

This compound Profile

PropertyDescription
Compound Name This compound
Target Protein Histidine Phosphatase 1 (PHPT1)
Inhibition Type Non-covalent, Non-competitive
IC50 for PHPT1 3.4 ± 0.7 μM

Signaling Pathway of PHPT1

PHPT1 is a key enzyme in regulating histidine phosphorylation, a post-translational modification that plays a role in various cellular processes. The precise signaling pathways involving PHPT1 are still under investigation, but it is known to dephosphorylate substrates involved in cell migration, proliferation, and ion channel regulation. The inhibition of PHPT1 by this compound offers a tool to probe these pathways further.

PHPT1 Signaling Pathway cluster_input Upstream Signals cluster_phpt1 PHPT1 Regulation cluster_output Downstream Effects Signal Various Cellular Signals PHPT1_active PHPT1 (Active) Signal->PHPT1_active PHPT1_inactive PHPT1 (Inactive) Substrate_P Phosphorylated Substrate (pHis) PHPT1_active->Substrate_P Dephosphorylation IA1_8H2 This compound IA1_8H2->PHPT1_active Inhibition Substrate Dephosphorylated Substrate Substrate_P->Substrate Cellular_Response Cellular Response (e.g., Migration, Proliferation) Substrate->Cellular_Response

Caption: A simplified diagram of the PHPT1 signaling pathway and the inhibitory action of this compound.

Selectivity of this compound: A Comparative Analysis

While the primary publication on this compound did not include a broad selectivity panel, studies on similar illudalic acid analogs have demonstrated a degree of selectivity. For instance, other analogs have been screened against a panel of protein tyrosine phosphatases (PTPs), showing preferential inhibition of certain PTPs over others. However, direct comparative data for this compound against a diverse range of phosphatases, including serine/threonine and other histidine phosphatases, is not currently available in the public literature.

To properly assess the utility of this compound as a specific chemical probe, it is essential to profile its inhibitory activity against a panel of phosphatases. Below is a template for how such data would be presented.

Table 1: Hypothetical Selectivity Profile of this compound Against a Panel of Human Phosphatases

PhosphataseClass% Inhibition at 10 µMIC50 (µM)
PHPT1 Histidine Phosphatase >90% 3.4
PTP1BTyrosine PhosphataseData not availableData not available
SHP2Tyrosine PhosphataseData not availableData not available
CD45Tyrosine PhosphataseData not availableData not available
PP1Serine/Threonine PhosphataseData not availableData not available
PP2ASerine/Threonine PhosphataseData not availableData not available
Alkaline PhosphataseBroad SpecificityData not availableData not available
Acid PhosphataseBroad SpecificityData not availableData not available

This table is for illustrative purposes only, as comprehensive selectivity data for this compound is not publicly available.

Experimental Protocols

The inhibitory activity of this compound against PHPT1 was determined using a fluorogenic assay. The following protocol is based on the methodology described for the characterization of PHPT1 inhibitors.

Phosphatase Inhibition Assay

This assay measures the enzymatic activity of phosphatases by monitoring the fluorescence generated from the dephosphorylation of a fluorogenic substrate.

Materials:

  • Recombinant human phosphatases (e.g., PHPT1, PTP1B, etc.)

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.4)

  • Fluorogenic substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in the assay buffer to the desired final concentrations.

  • Enzyme Preparation: The recombinant phosphatase is diluted in the assay buffer to the desired working concentration.

  • Assay Reaction:

    • Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.

    • Add 10 µL of the diluted phosphatase enzyme to each well.

    • Incubate the plate at room temperature for 30 minutes to allow for the interaction between the inhibitor and the enzyme.

  • Initiation of Reaction:

    • Add 10 µL of the DiFMUP substrate solution (at a concentration close to its Km for the respective enzyme) to each well to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes using a fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).

  • Data Analysis:

    • The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of this compound to the vehicle control.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Phosphatase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Inhibitor, Enzyme, Substrate) Start->Prepare_Reagents Dispense_Inhibitor Dispense this compound/ Vehicle to Plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add Phosphatase Enzyme Dispense_Inhibitor->Add_Enzyme Incubate Incubate (30 min) Add_Enzyme->Incubate Add_Substrate Add DiFMUP Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Time-course) Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data (% Inhibition, IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro phosphatase inhibition assay.

Conclusion

This compound is a valuable chemical tool for studying the function of PHPT1. However, the lack of a comprehensive public selectivity profile is a significant limitation for its application as a highly specific probe. The experimental protocols outlined in this guide provide a clear path for researchers to independently determine the selectivity of this compound against a broader panel of phosphatases. Such data will be critical for the interpretation of experimental results and for guiding any future drug development efforts based on this chemical scaffold.

References

Comparative Analysis of IA1-8H2 and Other Illudalic Acid Derivatives as Phosphatase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance and mechanisms of illudalic acid derivatives, supported by experimental data.

This guide provides a detailed comparative analysis of IA1-8H2 and other noteworthy illudalic acid derivatives that have emerged as potent inhibitors of various protein phosphatases. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of natural product analogs.

Introduction

Illudalic acid, a sesquiterpenoid isolated from the fungus Omphalotus illudens, and its synthetic derivatives have garnered significant attention for their diverse biological activities. Notably, these compounds have been identified as potent inhibitors of protein phosphatases, a class of enzymes crucial for cellular signal transduction. Dysregulation of phosphatase activity is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making them attractive targets for therapeutic intervention. This guide focuses on a comparative analysis of this compound and other key illudalic acid derivatives, summarizing their inhibitory potency, selectivity, and mechanisms of action against various phosphatases.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other illudalic acid derivatives against a panel of protein phosphatases. This data provides a quantitative basis for comparing their potency and selectivity.

Table 1: Inhibition of Protein Histidine Phosphatase 1 (PHPT1) by Illudalic Acid Derivatives [1][2]

CompoundIC50 (µM) against PHPT1
This compound 3.4 ± 0.7
Illudalic Acid (IA1)3.5 ± 0.6
IA1-6OMe14 ± 3
7-BIA32 ± 1

Table 2: Inhibition of Leukocyte Common Antigen-Related (LAR) Family and other Protein Tyrosine Phosphatases (PTPs) by Illudalic Acid and its Analogs [3][4][5][6][7][8][9][10]

CompoundIC50 against LAR (µM)IC50 against PTPσ (µM)IC50 against PTPδ (µM)IC50 against PTP1B (µM)
Illudalic Acid2.1 ± 0.2 (pH 6.5), 0.052 ± 0.01 (pH 7.5)-->100
Illudalic Acid Methyl Ether55 ± 6---
7-butoxy-illudalic acid (7-BIA)--Potent inhibitor-
NHB1109 (7-cyclopentyl methoxy analog)-0.6-0.70.6-0.7-

Note: The inhibitory activity of Illudalic Acid against LAR is pH-dependent.

Mechanism of Action: A Tale of Two Modes

A key differentiator among illudalic acid derivatives is their mechanism of inhibition.

This compound has been identified as a reversible, non-competitive inhibitor of PHPT1.[1] This is in contrast to the mechanism observed for other derivatives against different phosphatases. Studies have shown that the interaction of this compound with PHPT1 does not depend on the presence of cysteine residues in the enzyme.[1]

On the other hand, illudalic acid and its analogs are known to act as covalent inhibitors of the LAR family of protein tyrosine phosphatases.[3] Their mechanism is believed to involve the formation of a covalent adduct with a cysteine residue in the active site of the phosphatase.[1] This covalent binding leads to irreversible inhibition of the enzyme.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.

PHPT1 Inhibition Assay using a Fluorogenic Substrate (DiFMUP)[11][12]

This assay measures the inhibition of PHPT1 activity by monitoring the fluorescence increase upon the enzymatic hydrolysis of 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

Materials:

  • Recombinant human PHPT1 enzyme

  • DiFMUP substrate (stock solution in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 384-well black microplate

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add a defined amount of PHPT1 enzyme to each well.

  • Add the test compounds at various concentrations to the wells containing the enzyme. Include a vehicle control (DMSO) and a no-enzyme control.

  • Incubate the plate at room temperature for a pre-determined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a solution of DiFMUP to each well.

  • Immediately measure the fluorescence intensity at regular intervals for a specific duration (e.g., 30 minutes) using a fluorescence plate reader.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

LAR Phosphatase Inhibition Assay using a Chromogenic Substrate (pNPP)[13][14][15][16][17]

This assay determines the inhibitory effect on LAR phosphatase activity by measuring the production of p-nitrophenol from the substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant human LAR phosphatase domain

  • pNPP substrate (stock solution in water)

  • Assay buffer (e.g., 50 mM Bis-Tris, pH 6.5, 100 mM NaCl, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a defined amount of LAR phosphatase to each well of a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Start the reaction by adding a solution of pNPP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding a strong base (e.g., 1 N NaOH).

  • Measure the absorbance of the yellow p-nitrophenolate product at 405 nm using a microplate reader.

  • Subtract the absorbance of the no-enzyme control from all other readings.

  • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving the targeted phosphatases and a general workflow for inhibitor screening.

LAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ECM Extracellular Matrix (e.g., Fibronectin) LAR LAR Phosphatase ECM->LAR Binds c_Abl c-Abl LAR->c_Abl Dephosphorylates (Inactivates) Akt Akt c_Abl->Akt Inhibits CDK1 CDK1 Akt->CDK1 Activates Adhesion_Complex Adhesion Complex Assembly CDK1->Adhesion_Complex Promotes

Caption: LAR Phosphatase Signaling Pathway in Cell Adhesion.[11]

PTPRD_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTPRD PTPRD STAT3_p p-STAT3 (Tyr705) PTPRD->STAT3_p Dephosphorylates STAT3 STAT3 STAT3_p->STAT3 STAT3_n STAT3 STAT3->STAT3_n Nuclear Translocation Gene_Expression Target Gene Expression STAT3_n->Gene_Expression Regulates

Caption: PTPRD-mediated dephosphorylation of STAT3.[12][13]

Inhibitor_Screening_Workflow Start Start Compound_Library Illudalic Acid Derivative Library Start->Compound_Library Primary_Screen High-Throughput Screening (HTS) (e.g., DiFMUP or pNPP assay) Compound_Library->Primary_Screen Hit_Identification Identify Initial Hits (>50% inhibition) Primary_Screen->Hit_Identification Dose_Response IC50 Determination (Dose-Response Curves) Hit_Identification->Dose_Response Selectivity_Panel Screen against a panel of phosphatases Dose_Response->Selectivity_Panel Mechanism_Studies Mechanism of Action (e.g., Reversibility, Kinetics) Selectivity_Panel->Mechanism_Studies Lead_Compound Lead_Compound Mechanism_Studies->Lead_Compound

Caption: General workflow for screening illudalic acid derivatives.

Conclusion

This compound and other illudalic acid derivatives represent a promising class of phosphatase inhibitors with diverse mechanisms of action and selectivity profiles. This compound stands out as a potent, reversible, and non-competitive inhibitor of PHPT1, offering a valuable tool for studying the role of this enzyme in various cellular processes. In contrast, other illudalic acid analogs demonstrate potent, often covalent, inhibition of protein tyrosine phosphatases, particularly those of the LAR family. The quantitative data, detailed experimental protocols, and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of these fascinating molecules. Future structure-activity relationship (SAR) studies will be crucial for developing more potent and selective inhibitors based on the illudalic acid scaffold for a range of therapeutic applications.

References

Head-to-head comparison of IA1-8H2 and other small molecule phosphatase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals in the field of phosphatase-targeted therapies.

The reversible phosphorylation of proteins is a cornerstone of cellular signaling, meticulously controlled by the opposing actions of kinases and phosphatases. While kinases have long been successful drug targets, the development of potent and selective phosphatase inhibitors has been a significant challenge. This guide provides a head-to-head comparison of IA1-8H2, a novel small molecule inhibitor of Protein Histidine Phosphatase 1 (PHPT1), with other known inhibitors of this enzyme, as well as a broader look at the landscape of small molecule phosphatase inhibitors.

Executive Summary

This compound is a recently identified non-covalent and non-competitive inhibitor of PHPT1, a member of the histidine phosphatase family.[1][2] It represents a distinct class of inhibitor compared to previously identified covalent inhibitors of the same target. This guide will delve into the biochemical and cellular activities of this compound in comparison to other PHPT1 inhibitors, namely norstictic acid and ethacrynic acid. Furthermore, it will provide context by briefly contrasting these PHPT1 inhibitors with the more extensively studied tyrosine phosphatase inhibitors, particularly those targeting SHP2.

Biochemical Potency and Mechanism of Action

The efficacy of a small molecule inhibitor is fundamentally defined by its biochemical potency and its mechanism of action. The following table summarizes these key parameters for this compound and other selected PHPT1 inhibitors.

InhibitorTargetIC50 (µM)Mechanism of ActionReference
This compound PHPT13.4Non-covalent, Non-competitive[1][2]
Norstictic AcidPHPT17.9Covalent[3]
Ethacrynic AcidPHPT118.3Covalent

Key Insights:

  • This compound demonstrates the most potent inhibition of PHPT1 in this comparative set with an IC50 of 3.4 µM.[1][2]

  • A key differentiator for this compound is its non-covalent and non-competitive mechanism of action, which may offer advantages in terms of reversibility and potential off-target effects compared to the covalent mechanisms of norstictic acid and ethacrynic acid.[1][2]

Cellular Activity and Therapeutic Potential

The ultimate utility of a phosphatase inhibitor lies in its ability to modulate cellular processes and exhibit therapeutic potential. While cellular data for this compound is not yet widely available, the known cellular effects of other PHPT1 inhibitors and the broader implications of PHPT1 inhibition provide valuable context. Overexpression of PHPT1 has been implicated in lung cancer, hepatocarcinoma, and renal cancer, suggesting that its inhibition is a promising therapeutic strategy.

InhibitorCellular ActivityTherapeutic AreaReference
This compound Data not publicly availableCancer (potential)
Norstictic AcidInhibits proliferation, migration, and invasion of breast cancer cells.Cancer
Ethacrynic AcidInhibits STAT3 activity in prostate cancer cells.Cancer, Diuretic

Note: The selectivity profile of this compound against other phosphatases has not been extensively published. Further research is required to fully understand its specificity and potential for off-target effects.

The PHPT1 Signaling Pathway

PHPT1 is a key regulator of histidine phosphorylation, a less-studied but critical post-translational modification involved in numerous cellular processes. PHPT1 dephosphorylates a variety of substrates, thereby modulating their activity and downstream signaling. Understanding this pathway is crucial for elucidating the mechanism of action of PHPT1 inhibitors.

PHPT1_Signaling_Pathway PHPT1 Signaling Pathway cluster_upstream Upstream Regulation cluster_phpt1 PHPT1 Regulation cluster_downstream Downstream Substrates & Effects Histidine_Kinases Histidine Kinases (e.g., NME1/NME2) KCa3_1 KCa3.1 Histidine_Kinases->KCa3_1 P TRPV5 TRPV5 Histidine_Kinases->TRPV5 P ACLY ATP Citrate Lyase Histidine_Kinases->ACLY P G_beta_subunit G Protein β-subunit Histidine_Kinases->G_beta_subunit P PHPT1 PHPT1 PHPT1->KCa3_1 de-P PHPT1->TRPV5 de-P PHPT1->ACLY de-P PHPT1->G_beta_subunit de-P IA1_8H2 This compound IA1_8H2->PHPT1 Cellular_Processes Cellular Processes (Ion Transport, Metabolism, Signaling) KCa3_1->Cellular_Processes TRPV5->Cellular_Processes ACLY->Cellular_Processes G_beta_subunit->Cellular_Processes

Caption: PHPT1 dephosphorylates key proteins, regulating diverse cellular functions.

Experimental Protocols

Reproducible and well-documented experimental protocols are essential for the evaluation of enzyme inhibitors. Below is a detailed methodology for a typical in vitro PHPT1 inhibition assay.

Protocol: In Vitro PHPT1 Inhibition Assay using a Fluorogenic Substrate

This protocol is adapted from established methods for measuring phosphatase activity and can be used to determine the IC50 values of potential PHPT1 inhibitors.

Materials:

  • Recombinant human PHPT1 enzyme

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.4)

  • Fluorogenic substrate: 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range would be from 100 µM down to 0.01 µM.

  • Assay Plate Preparation:

    • Add 2 µL of the diluted test compounds or DMSO (for control wells) to the wells of the 384-well plate.

    • Add 18 µL of PHPT1 enzyme solution (diluted in Assay Buffer to the desired final concentration) to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare the DiFMUP substrate solution in Assay Buffer to a final concentration that is at or below the Km of the enzyme for the substrate.

    • Add 20 µL of the DiFMUP substrate solution to each well to initiate the enzymatic reaction. The final reaction volume will be 40 µL.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. The excitation and emission wavelengths for the product of DiFMUP are typically around 355 nm and 460 nm, respectively.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the velocities to the DMSO control wells (representing 100% enzyme activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

experimental_workflow PHPT1 Inhibition Assay Workflow start Start compound_prep Prepare serial dilutions of test compounds start->compound_prep plate_prep Add compounds and PHPT1 enzyme to 384-well plate compound_prep->plate_prep incubation Pre-incubate at room temperature plate_prep->incubation reaction_init Initiate reaction by adding DiFMUP substrate incubation->reaction_init data_acq Measure fluorescence kinetically in a plate reader reaction_init->data_acq data_analysis Analyze data to determine IC50 values data_acq->data_analysis end End data_analysis->end

Caption: Workflow for determining the potency of PHPT1 inhibitors.

Broader Context: Comparison with Other Phosphatase Inhibitor Classes

While this guide focuses on PHPT1 inhibitors, it is important to understand their place within the broader landscape of phosphatase inhibitor development. The most clinically advanced phosphatase inhibitors target protein tyrosine phosphatases (PTPs), with a particular focus on SHP2.

SHP2 Inhibitors:

  • Target: SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, a key driver of many cancers.

  • Mechanism: Most clinical-stage SHP2 inhibitors are allosteric, binding to a site distinct from the active site to lock the enzyme in an inactive conformation. This approach has yielded highly selective inhibitors.

  • Clinical Development: Several SHP2 inhibitors are currently in clinical trials, often in combination with other targeted therapies like KRAS or MEK inhibitors, for the treatment of various solid tumors.

Key Differences between PHPT1 and SHP2 Inhibitors:

FeaturePHPT1 Inhibitors (e.g., this compound)SHP2 Inhibitors (e.g., TNO-155)
Phosphatase Class Histidine PhosphataseTyrosine Phosphatase
Signaling Pathway Diverse (ion transport, metabolism)Primarily RAS-MAPK
Inhibitor Mechanism Varied (non-competitive, covalent)Primarily Allosteric
Clinical Stage PreclinicalClinical Trials

This comparison highlights the nascent stage of PHPT1 inhibitor development relative to the more mature field of SHP2 inhibition. The unique biology of PHPT1 and the novel mechanisms of inhibitors like this compound, however, present exciting new avenues for therapeutic intervention.

Conclusion

This compound emerges as a potent and mechanistically distinct inhibitor of PHPT1, offering a valuable new tool for studying histidine phosphorylation and a promising scaffold for the development of novel therapeutics. Its non-covalent, non-competitive mode of action sets it apart from other known PHPT1 inhibitors and may confer a more favorable pharmacological profile. While further studies are needed to fully characterize its selectivity and cellular activity, this compound represents a significant advancement in the challenging field of phosphatase inhibitor discovery. The continued exploration of inhibitors targeting less-drugged phosphatase classes like PHPT1 holds the potential to unlock new treatment paradigms for a range of diseases.

References

Safety Operating Guide

Crucial Steps for the Safe Disposal of Laboratory Reagents Labeled IA1-8H2

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Guidance for Researchers, Scientists, and Drug Development Professionals

The identifier "IA1-8H2" does not correspond to a recognized chemical in standardized databases. It is likely an internal laboratory code, a component of a larger kit, or a shorthand notation. Providing specific disposal procedures without accurate chemical identification is unsafe and could result in hazardous reactions, environmental contamination, or non-compliance with regulatory standards.

This guide provides a procedural framework to enable laboratory personnel to correctly identify the substance and proceed with its safe and compliant disposal. Adherence to these steps is critical for ensuring laboratory safety and proper chemical handling.

Step 1: Accurate Identification of the Substance

The primary and most critical step is to determine the precise chemical identity of "this compound". Consult the following resources, which are typically available within a laboratory setting:

  • Original Packaging and Labeling: Examine the primary container, secondary packaging, and any accompanying materials for a full chemical name, CAS (Chemical Abstracts Service) number, or manufacturer details.

  • Safety Data Sheet (SDS): The SDS is the most comprehensive source of safety and disposal information. If the original SDS is not with the product, locate it through one of the following methods:

    • Internal Laboratory Records: Check your laboratory's chemical inventory system or SDS database.

    • Manufacturer's Website: The manufacturer or supplier is legally obligated to provide an SDS for their products.

    • Purchase Records: Your laboratory's purchasing department should have records of the chemical, including the supplier and product number, which can be used to obtain the SDS.

  • Laboratory Information Management System (LIMS) or Inventory Database: Your institution's chemical inventory system may contain detailed information linked to the internal identifier "this compound".

Step 2: Review of the Safety Data Sheet (SDS)

Once the SDS is obtained, pay close attention to the following sections for disposal guidance:

  • Section 7: Handling and Storage: This section provides information on safe handling practices.

  • Section 8: Exposure Controls/Personal Protection: This will specify the required Personal Protective Equipment (PPE), such as gloves, eye protection, and respiratory protection.

  • Section 9: Physical and Chemical Properties: Understanding the properties of the chemical (e.g., pH, flammability, reactivity) is crucial for safe disposal.

  • Section 10: Stability and Reactivity: This section details any chemical incompatibilities to avoid during storage and disposal.

  • Section 13: Disposal Considerations: This is the most critical section for disposal procedures. It will provide specific instructions on how to dispose of the chemical and its container in a manner that is compliant with local, state, and federal regulations.

Step 3: General Chemical Waste Disposal Protocol

After identifying the chemical and reviewing the SDS, follow your institution's established chemical waste disposal procedures. A general workflow is outlined below.

cluster_identification Step 1: Identification cluster_assessment Step 2: Hazard Assessment cluster_disposal Step 3: Disposal Execution start Start: Unidentified Reagent (this compound) check_packaging Examine Original Packaging & Labels start->check_packaging check_inventory Consult Lab Inventory System start->check_inventory find_sds Locate Safety Data Sheet (SDS) check_packaging->find_sds review_sds Review SDS Sections: - Hazards (Sec. 2) - PPE (Sec. 8) - Reactivity (Sec. 10) - Disposal (Sec. 13) find_sds->review_sds check_inventory->find_sds determine_waste_category Determine Waste Category (e.g., Hazardous, Non-Hazardous, Biohazardous) review_sds->determine_waste_category select_container Select Appropriate Waste Container determine_waste_category->select_container label_container Label Waste Container (Contents, Date, Hazards) select_container->label_container segregate_waste Segregate from Incompatible Wastes label_container->segregate_waste request_pickup Arrange for Professional Waste Disposal Pickup segregate_waste->request_pickup end End: Safe & Compliant Disposal request_pickup->end

Workflow for Safe Disposal of Unidentified Laboratory Reagents.

Quantitative Data Summary

Once the Safety Data Sheet for "this compound" has been located, use the following table to summarize key quantitative data relevant to its safe handling and disposal. This will provide a quick reference for laboratory personnel.

ParameterValueSDS Section Reference
pH e.g., 2.5 (1% solution)Section 9
Flash Point e.g., 62 °CSection 9
Boiling Point e.g., 118 °CSection 9
Specific Gravity e.g., 1.05 g/cm³Section 9
Exposure Limits (TWA) e.g., 10 ppmSection 8
LD50 (Oral, Rat) e.g., 3000 mg/kgSection 11
Recommended PPE e.g., Nitrile gloves, safety gogglesSection 8
Incompatible Materials e.g., Strong oxidizing agents, acidsSection 10
Disposal Code (if any) e.g., D001 (Ignitable)Section 13

Note: The values in the table above are examples. Populate this table with the specific information found in the SDS for the identified substance.

By following this structured approach, researchers, scientists, and drug development professionals can ensure that unidentified laboratory reagents such as "this compound" are handled and disposed of in a manner that is safe, compliant, and environmentally responsible. Always prioritize accurate identification before proceeding with any chemical handling or disposal procedures. If the identity of the substance cannot be determined, it should be treated as a hazardous unknown and disposed of through a professional chemical waste management service.

Essential Safety and Handling Protocols for IA1-8H2

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling of the novel compound IA1-8H2. All personnel must adhere to these guidelines to ensure a safe laboratory environment and prevent exposure.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound in any form (solid, liquid, or in solution). Proper use of PPE is the first line of defense against potential exposure.[1][2][3][4][5]

Table 1: Required Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields. A face shield must be worn when handling bulk quantities.Protects against splashes and airborne particles.
Hand Protection Nitrile gloves (minimum 5 mil thickness). Double-gloving is required when handling concentrated solutions.Prevents skin contact and absorption.
Body Protection Flame-resistant lab coat. Chemical-resistant apron required for procedures with a high risk of splashing.Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 respirator is required for handling the powdered form.Prevents inhalation of fine particles.
Foot Protection Closed-toe, non-slip shoes.Protects feet from spills and falling objects.[2]
Emergency Procedures

Immediate and appropriate action during an emergency is critical to minimizing harm.

In the event of a spill, follow these steps.[6][7][8][9][10]

Table 2: this compound Spill Response Protocol

Spill SizeContainmentNeutralization & Cleanup
Small (<\100 mL) Cover with an absorbent, inert material (e.g., vermiculite, sand).Once absorbed, use a non-sparking scoop to collect the material into a designated hazardous waste container. Clean the affected area with a 10% bleach solution, followed by water.
Large (>\100 mL) Evacuate the immediate area. Restrict access.From a safe distance, cover the spill with an absorbent material. Contact the institutional Environmental Health & Safety (EHS) office immediately for assistance. Do not attempt to clean up a large spill without specialized training and equipment.

Table 3: First Aid Measures for this compound Exposure

Exposure RouteImmediate ActionFollow-up
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.Seek immediate medical attention.
Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.

Table 4: this compound Waste Disposal Guidelines

Waste TypeCollection ContainerDisposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant container.Arrange for pickup by the institutional hazardous waste management service.[11]
Liquid Waste Labeled, sealed, and chemical-resistant container.Arrange for pickup by the institutional hazardous waste management service. Do not pour down the drain.[11][12]
Sharps Labeled, puncture-proof sharps container.Arrange for pickup by the institutional hazardous waste management service.
Contaminated PPE Labeled, sealed plastic bag.Place in the designated solid hazardous waste container for the laboratory.

Experimental Protocols

Standard Operating Procedure for Solubilizing this compound Powder
  • Preparation:

    • Don all required PPE as specified in Table 1.

    • Ensure a calibrated analytical balance and a chemical fume hood are available and certified.

    • Prepare a designated waste container for this compound contaminated materials.

  • Weighing:

    • Tare a clean, dry weighing vessel on the analytical balance inside the chemical fume hood.

    • Carefully weigh the desired amount of this compound powder. Avoid creating airborne dust.

  • Solubilization:

    • In the chemical fume hood, add the desired solvent to the this compound powder in a suitable container.

    • Gently swirl or vortex the mixture until the powder is fully dissolved.

  • Storage:

    • Seal the container with the this compound solution.

    • Label the container clearly with the compound name, concentration, solvent, and date of preparation.

    • Store in a designated, secure location according to the material's specific storage requirements.

  • Cleanup:

    • Decontaminate the work surface with a 10% bleach solution.

    • Dispose of all contaminated materials, including weighing paper and used pipette tips, in the designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.

    • Wash hands thoroughly with soap and water.

Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Weigh this compound B->C Proceed to Handling D Solubilize C->D E Store Solution D->E F Decontaminate Workspace E->F Proceed to Cleanup G Dispose of Waste F->G H Doff PPE G->H I Wash Hands H->I

Caption: Workflow for Safe Handling of this compound.

Spill_Response_Logic cluster_assessment Immediate Assessment cluster_actions Response Actions Spill Spill Occurs Injury Personnel Injured? Spill->Injury Size Spill > 100mL? Evacuate Evacuate Area Call EHS Size->Evacuate Yes Contain Contain Spill with Absorbent Size->Contain No Injury->Size No FirstAid Provide First Aid Call for Medical Help Injury->FirstAid Yes Cleanup Clean Up Spill (Trained Personnel) Contain->Cleanup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.